Pitavastatin-d5 Sodium Salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H23FNNaO4 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H24FNO4.Na/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1/i5D2,6D2,16D; |
InChI Key |
NBDQGOCGYHMDSJ-JVDMFWQQSA-M |
Isomeric SMILES |
[2H]C1(C(C1([2H])C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)([2H])[2H])[2H].[Na+] |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Pitavastatin-d5 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Pitavastatin-d5 Sodium Salt, a deuterated analog of the HMG-CoA reductase inhibitor, Pitavastatin. This document is intended for use by researchers, scientists, and professionals in drug development, offering detailed information on its chemical characteristics, analytical methodologies, and its application in pharmacokinetic studies.
Chemical and Physical Properties
This compound is a synthetic, stable isotope-labeled version of Pitavastatin Sodium Salt. The deuterium labeling is strategically placed on the cyclopropyl group, making it an ideal internal standard for mass spectrometry-based quantitative analysis of Pitavastatin in biological matrices.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (3R,5S,6E)-7-[2-(Cyclopropyl-d5)-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt | [1][] |
| Synonyms | (+)-(3R,5S,6E)-7-[2-(Cyclopropyl-d5)-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt; NK 104-d5 Sodium Salt | [3] |
| Molecular Formula | C₂₅H₁₈D₅FNNaO₄ | [] |
| Molecular Weight | 448.47 g/mol | [] |
| Appearance | White to Off-White Solid | [1] |
| Purity | >95% (by HPLC) | [] |
Table 2: Physical Properties and Storage of this compound
| Property | Value | Reference |
| Solubility | Freely soluble in water (pH dependent), slightly soluble in N,N-Dimethylformamide. The non-deuterated calcium salt is soluble in DMSO (~25 mg/mL) and DMF (~30 mg/mL). | [1][4] |
| Storage Conditions | 2-8°C Refrigerator or -20°C, under an inert atmosphere. | [1][] |
| Stability | Stable under recommended storage conditions. Forced degradation studies on the non-deuterated form show significant degradation under acidic and basic conditions. | [5] |
Mechanism of Action: HMG-CoA Reductase Inhibition
Pitavastatin, like other statins, functions as a competitive inhibitor of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. This inhibition reduces the production of mevalonate, a precursor to cholesterol, leading to a decrease in intracellular cholesterol levels. The liver compensates by upregulating LDL receptors, which increases the clearance of LDL-cholesterol from the bloodstream.
Experimental Protocols
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not publicly available, the general synthesis of pitavastatin involves several key steps. A common route involves the coupling of a substituted quinoline derivative with a chiral side chain. Deuterium labeling can be introduced by using a deuterated starting material, such as deuterated cyclopropyl bromide, in the synthesis of the quinoline core.
A generalized synthetic approach is outlined in various patents and publications, which can be adapted for the introduction of the deuterium label. The final step would involve the saponification of a suitable ester precursor with sodium hydroxide to yield the sodium salt.
Analytical Methodologies
The following protocols are based on validated methods for the non-deuterated form of pitavastatin and are readily adaptable for this compound, primarily by adjusting for the mass difference in mass spectrometry.
A stability-indicating HPLC method is crucial for assessing the purity and stability of this compound.
Table 3: HPLC Method Parameters for Pitavastatin Analysis
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water:Triethylamine (80:19.8:0.2, v/v), pH adjusted to 3.5 with orthophosphoric acid |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 238 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| This method is adapted from a validated method for Pitavastatin Calcium and may require optimization for this compound. |
LC-MS/MS is the primary technique for the quantitative analysis of Pitavastatin in biological matrices, where this compound serves as the internal standard.
Table 4: LC-MS/MS Method Parameters for Pitavastatin Bioanalysis
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | Zorbax SB-C18 (e.g., 150 mm × 4.6 mm, 1.8 µm) |
| Mobile Phase | Methanol:0.1% Formic acid in water (85:15, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Pitavastatin: m/z 422.0 → 290.1Pitavastatin-d5 (Expected): m/z 427.0 → 295.1 |
| The MRM transition for Pitavastatin-d5 is predicted based on the addition of 5 Daltons to the parent and fragment ions containing the cyclopropyl-d5 group. This would need to be confirmed experimentally.[6] |
Application in Pharmacokinetic Studies
This compound is primarily used as an internal standard in pharmacokinetic (PK) studies of pitavastatin. Its similar physicochemical properties to the unlabeled drug ensure it behaves similarly during sample extraction and chromatographic separation, while its mass difference allows for distinct detection by mass spectrometry.
Experimental Workflow for a Preclinical Pharmacokinetic Study
Detailed Protocol for Sample Analysis in a Pharmacokinetic Study
The following is a representative protocol for the analysis of plasma samples from a pharmacokinetic study of pitavastatin using Pitavastatin-d5 as an internal standard.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Pitavastatin and this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking blank animal plasma with known concentrations of Pitavastatin.
-
Prepare QC samples at low, medium, and high concentrations in blank animal plasma.
-
-
Sample Preparation:
-
To 100 µL of plasma sample (unknown, standard, or QC), add 10 µL of the Pitavastatin-d5 internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Acquire data using the MRM transitions specified in Table 4.
-
-
Data Analysis:
-
Integrate the peak areas for Pitavastatin and Pitavastatin-d5.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the concentrations of Pitavastatin in the unknown samples and QCs by interpolating from the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and elimination half-life.[7]
-
Conclusion
This compound is an indispensable tool for the accurate quantification of pitavastatin in biological samples. Its chemical and physical properties are nearly identical to the unlabeled drug, ensuring its suitability as an internal standard. The methodologies and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to utilize this compound effectively in their studies. As with any analytical method, specific parameters may require optimization based on the instrumentation and specific matrix being analyzed.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 3. Complete assignment of 1H and 13C NMR data of pravastatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 6. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
Pitavastatin-d5 Sodium Salt: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key quality attributes of Pitavastatin-d5 Sodium Salt, a deuterated analog of the cholesterol-lowering drug Pitavastatin. The information is presented in a format commonly found in a Certificate of Analysis (CoA), a critical document in the pharmaceutical industry that assures the identity, purity, and quality of a compound.[1][2][3][4] This guide is intended to assist researchers and drug development professionals in understanding and utilizing this stable isotope-labeled standard in their studies.
Product Information
| Identifier | Information |
| Product Name | This compound |
| Synonyms | (3R,5S,6E)-7-[2-(Cyclopropyl-d5)-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt; NK 104-d5 Sodium Salt[5] |
| Molecular Formula | C25H18D5FNNaO4[5][6] |
| Molecular Weight | 448.47 g/mol [5][6] |
| CAS Number (Unlabelled) | 574705-92-3[7] |
| Storage Temperature | -20°C[6] |
Analytical Data
The following table summarizes the typical analytical results for a batch of this compound.
| Test | Method | Specification | Result |
| Appearance | Visual Inspection | White to Off-White Solid | Conforms |
| Purity | HPLC | ≥95%[6] | Conforms |
| Identity | ¹H-NMR | Conforms to structure | Conforms |
| Identity | Mass Spectrometry | Conforms to structure | Conforms |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is a representative protocol for determining the purity of Pitavastatin and its related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C-18, particle size 5 µm.
-
Mobile Phase: A gradient system is employed.[]
-
Eluent A: Acetonitrile: 0.005 M Sodium Formate: Formic Acid (80:20:0.2, v/v/v)[]
-
Eluent B: Acetonitrile: 0.005 M Sodium Formate: Formic Acid (95:5:0.05, v/v/v)[]
-
-
Gradient Program:
-
t(min)/%B: 0/0, 6.5/6, 10.5/100, 12/100[]
-
-
Flow Rate: 1.8 mL/min[]
-
Column Temperature: 25 °C[]
-
Injection Volume: 5 µL[]
-
Detection Wavelength: 250 nm[]
-
Procedure: A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to determine the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity
-
Instrumentation: A high-resolution NMR spectrometer.
-
Solvent: A suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
Procedure: A sample of the material is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The resulting spectrum is compared to a reference spectrum or the expected chemical shifts and coupling constants for this compound to confirm its identity.
Mass Spectrometry (MS) for Identity
-
Instrumentation: A mass spectrometer, typically coupled with an HPLC or direct infusion source.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. This value is then compared to the theoretical molecular weight of this compound to confirm its identity.
Visualizations
Certificate of Analysis Workflow
The following diagram illustrates the typical workflow for generating a Certificate of Analysis in the pharmaceutical industry.[1][2][4] This process ensures that each batch of a product meets the required quality standards before it is released.[3][9]
References
- 1. inboundlogistics.com [inboundlogistics.com]
- 2. safetyculture.com [safetyculture.com]
- 3. What is a Certificate of Analysis (CoA) [ddregpharma.com]
- 4. neuageinstitute.com [neuageinstitute.com]
- 5. scbt.com [scbt.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. clearsynth.com [clearsynth.com]
- 9. GMP Requirements for Certificates of Analysis (CoA) - ECA Academy [gmp-compliance.org]
An In-Depth Technical Guide to the Synthesis and Characterization of Pitavastatin-d5 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Pitavastatin-d5 Sodium Salt, a deuterated analog of the HMG-CoA reductase inhibitor, Pitavastatin. This document details a proposed synthetic pathway, experimental protocols for characterization, and relevant biological context.
Introduction
Pitavastatin is a synthetic lipid-lowering agent that competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] By inhibiting this enzyme, Pitavastatin effectively reduces endogenous cholesterol production.[1] The deuterated analog, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies due to its mass shift, which allows for clear differentiation from the unlabeled drug in mass spectrometry-based analyses.[2] This guide outlines a proposed synthetic route and the analytical techniques for its characterization.
Proposed Synthesis of this compound
A specific, publicly available, detailed experimental protocol for the synthesis of this compound is not readily found in the literature. Therefore, a plausible synthetic route is proposed based on established synthetic methodologies for Pitavastatin and related statins, such as the Wittig reaction[3][4][5][6][7] or the Julia-Kocienski olefination.[2][8][9][10][11] The key step involves the introduction of the deuterated cyclopropyl group. A potential starting material for this is commercially available Cyclopropyl-d5-amine.[12]
The following diagram outlines a logical workflow for the proposed synthesis.
Caption: Proposed synthetic workflow for this compound.
Key Synthetic Steps (Proposed)
-
Formation of the Quinoline Core: The synthesis would likely begin with the construction of the deuterated quinoline core. This can be achieved through various established methods for quinoline synthesis, incorporating the commercially available Cyclopropyl-d5-amine at the appropriate step to introduce the deuterated moiety. This would ultimately lead to the key intermediate, 2-(Cyclopropyl-d5)-4-(4-fluorophenyl)quinoline-3-carbaldehyde.
-
Side-Chain Introduction: The heptenoate side chain, characteristic of statins, can be introduced via a Wittig reaction or a Julia-Kocienski olefination.[2][3][4][5][6][7][8][9][10][11] These reactions involve the coupling of the quinoline aldehyde with a suitable phosphonium ylide or a sulfone-containing fragment, respectively, to form the carbon-carbon double bond with the desired (E)-stereochemistry.
-
Elaboration and Final Steps: Following the coupling reaction, a series of steps would be required to elaborate the side chain, including stereoselective reduction of a ketone to the desired (3R, 5S)-dihydroxy configuration, deprotection of any protecting groups, and finally, saponification of the ester to yield the sodium salt.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized this compound. The following experimental protocols are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting condition could be 30% acetonitrile, increasing linearly to 70% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 240 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound.
Table 1: HPLC Purity Data (Hypothetical)
| Parameter | Specification |
| Purity | >98% (by area %) |
| Retention Time | Approx. 8-10 min |
| Related Substances | <0.1% each |
| Total Impurities | <0.5% |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the deuterated compound.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often suitable for carboxylic acids.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Analysis: The observed mass of the molecular ion ([M-Na]⁻) should be compared to the calculated exact mass of Pitavastatin-d5. The isotopic distribution will confirm the presence of five deuterium atoms.
Table 2: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₂₅H₁₈D₅FNNaO₄ |
| Molecular Weight | 448.47 g/mol [13][14] |
| Calculated Exact Mass ([M-H]⁻) | 426.2016 |
| Observed Mass ([M-H]⁻) | (To be determined experimentally) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and confirms the position of the deuterium labels.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as DMSO-d₆ or Methanol-d₄.
-
Experiments:
-
¹H NMR: To observe the proton signals. The integration of the signals corresponding to the cyclopropyl protons will be significantly reduced compared to the non-deuterated standard.
-
¹³C NMR: To observe the carbon signals.
-
²H NMR: To directly observe the deuterium signals.
-
-
Data Analysis: The chemical shifts and coupling constants should be consistent with the structure of Pitavastatin. The absence or significant reduction of proton signals in the cyclopropyl region of the ¹H NMR spectrum will confirm successful deuteration.
Table 3: Expected ¹H NMR Data (in DMSO-d₆, based on non-deuterated Pitavastatin)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.0-8.0 | m | Aromatic protons |
| ~6.5 | dd | Vinylic proton |
| ~5.5 | dd | Vinylic proton |
| ~4.0 | m | CH-OH |
| ~3.7 | m | CH-OH |
| ~2.2 | m | CH₂ |
| ~1.4 | m | CH₂ |
| <1.0 | m (reduced intensity) | Cyclopropyl-d5 protons |
*Note: The signals for the cyclopropyl protons are expected to be significantly diminished or absent in the ¹H NMR spectrum of the d5 analog.
Mechanism of Action: HMG-CoA Reductase Inhibition
Pitavastatin exerts its lipid-lowering effects by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1] This inhibition leads to a cascade of events within the hepatocyte, ultimately resulting in lower levels of circulating low-density lipoprotein (LDL) cholesterol.
The following diagram illustrates the signaling pathway of HMG-CoA reductase and the inhibitory action of Pitavastatin.
Caption: Pitavastatin's inhibition of the HMG-CoA reductase pathway.
Conclusion
This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic route, leveraging a deuterated cyclopropylamine precursor, offers a viable path to this important analytical standard. The detailed characterization protocols using HPLC, mass spectrometry, and NMR spectroscopy are essential for ensuring the quality and identity of the final product. Understanding the mechanism of action through the HMG-CoA reductase pathway provides the necessary biological context for its application in drug development and metabolic research.
References
- 1. everydaybiochemistry.com [everydaybiochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Julia olefination - Wikipedia [en.wikipedia.org]
- 9. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 10. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 12. cymitquimica.com [cymitquimica.com]
- 13. This compound | LGC Standards [lgcstandards.com]
- 14. scbt.com [scbt.com]
Pitavastatin-d5 Sodium Salt: A Technical Overview for Researchers
This guide provides an in-depth technical overview of Pitavastatin-d5 Sodium Salt, a deuterated analog of the cholesterol-lowering drug Pitavastatin. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering comprehensive data on its chemical properties, analytical methodologies, and biological context.
Core Compound Information
CAS Number: While a specific CAS number for this compound is not publicly available, the non-deuterated forms are referenced as follows:
-
Pitavastatin Free Acid (unlabelled): 147511-69-1[4]
Synonyms:
-
(3R,5S,6E)-7-[2-(Cyclopropyl-d5)-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt
-
(+)-(3R,5S,6E)-7-[2-(Cyclopropyl-d5)-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt
-
NK 104-d5 Sodium Salt
Quantitative Data
The following table summarizes the key quantitative data for this compound, compiled from various sources.
| Property | Value | Source |
| Molecular Formula | C25H18D5FNNaO4 | LGC Standards |
| Molecular Weight | 448.47 g/mol | LGC Standards |
| Purity (by HPLC) | >95% | LGC Standards |
| Storage Temperature | -20°C | LGC Standards |
| Physical Form | Neat | LGC Standards |
| Deuterium Incorporation | d5 | LGC Standards |
Mechanism of Action: HMG-CoA Reductase Inhibition
Pitavastatin, like other statins, functions by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the cholesterol biosynthesis pathway.[5][6] The inhibition of this pathway in the liver leads to a decrease in intracellular cholesterol levels. This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, enhancing the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.
Below is a diagram illustrating the HMG-CoA reductase pathway and the inhibitory action of Pitavastatin.
Experimental Protocol: Quantification of Pitavastatin in Human Plasma by LC-MS/MS
The following is a representative protocol for the quantification of Pitavastatin in a biological matrix, adapted from established methodologies for the non-deuterated compound.[7][8][9][10] this compound is an ideal internal standard for such assays.
1. Objective: To determine the concentration of Pitavastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
2. Materials and Reagents:
-
Pitavastatin analytical standard
-
This compound (as internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
4. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
5. LC-MS/MS Conditions:
-
HPLC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Pitavastatin Transition: m/z 422.2 → 290.1
-
Pitavastatin-d5 Transition: m/z 427.2 → 295.1 (example transition, requires optimization)
-
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Pitavastatin in the plasma samples by interpolating their peak area ratios from the calibration curve.
The workflow for this experimental protocol is depicted in the following diagram.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Pitavastatin sodium | C25H23FNNaO4 | CID 23696934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 7. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Guide to the Isotope Labeling Purity of Pitavastatin-d5 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the methods and considerations for determining the isotopic purity of Pitavastatin-d5 Sodium Salt. Accurate assessment of isotopic enrichment is critical for its use as an internal standard in pharmacokinetic studies and other quantitative bioanalytical applications.
Introduction to this compound
Pitavastatin is a synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is used clinically to lower elevated cholesterol levels. The deuterated analog, this compound, serves as an invaluable internal standard for mass spectrometry-based quantification of pitavastatin in biological matrices. The five deuterium atoms are located on the cyclopropyl group, providing a sufficient mass shift for clear differentiation from the unlabeled drug.
The chemical structure and molecular information are as follows:
| Parameter | Value |
| Chemical Name | (3R,5S,6E)-7-[2-(Cyclopropyl-d5)-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt |
| Molecular Formula | C₂₅H₁₈D₅FNNaO₄ |
| Molecular Weight | 448.47 g/mol |
| Unlabeled CAS Number | 147511-69-1 (Free Acid) |
Importance of Isotopic Purity
The reliability of quantitative bioanalysis using stable isotope-labeled internal standards is contingent upon the isotopic purity of the standard. The presence of unlabeled (d0) or partially labeled (d1-d4) isotopologues can interfere with the accurate measurement of the analyte, leading to an overestimation of the analyte concentration. Therefore, a thorough characterization of the isotopic distribution is essential.
Synthesis and Potential Isotopic Impurities
The deuterium atoms in Pitavastatin-d5 are introduced into the cyclopropyl moiety. The synthesis of deuterated cyclopropyl building blocks can be a source of isotopic impurities. Incomplete deuteration of the precursor can lead to the presence of partially labeled species (d1-d4). Additionally, back-exchange of deuterium for hydrogen under certain reaction or purification conditions can also contribute to lower isotopic enrichment. It is also crucial to assess the chemical purity of the final product, as impurities from the synthesis of the unlabeled pitavastatin could also be present.
Analytical Methodologies for Isotopic Purity Determination
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for quantifying the distribution of isotopologues in a sample. By accurately measuring the mass-to-charge ratio (m/z) and the relative abundance of each isotopic peak, the percentage of each deuterated species can be determined.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.
-
Chromatographic Separation:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode
-
Scan Mode: Full scan from m/z 100-600
-
Resolution: > 60,000 FWHM
-
Data Analysis: The extracted ion chromatograms for each isotopologue (d0 to d5) are integrated. The relative abundance of each is calculated after correcting for the natural isotopic abundance of carbon-13.
-
The following data is for illustrative purposes and represents a typical high-purity batch.
| Isotopologue | Measured m/z (M+H)⁺ | Relative Abundance (%) |
| d0 (Unlabeled) | 422.1765 | < 0.1 |
| d1 | 423.1828 | 0.2 |
| d2 | 424.1891 | 0.5 |
| d3 | 425.1953 | 1.0 |
| d4 | 426.2016 | 2.5 |
| d5 (Target) | 427.2079 | 95.8 |
Isotopic Enrichment: > 98% (sum of d1 to d5 relative to d0)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly Deuterium (²H) NMR, provides valuable information about the location and extent of deuteration. While ¹H NMR can be used to observe the disappearance of proton signals at the labeled positions, ²H NMR directly detects the deuterium nuclei.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable non-deuterated solvent (e.g., methanol) to a final volume of 0.6 mL in an NMR tube.
-
NMR Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.
-
Acquisition Parameters:
-
Nucleus: ²H
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically several thousand scans)
-
Relaxation Delay: 5 seconds
-
-
Data Analysis: The ²H NMR spectrum will show signals corresponding to the deuterium atoms on the cyclopropyl ring. The absence of significant signals at other positions confirms the regioselectivity of the labeling. The integration of the deuterium signals relative to an internal standard can provide a quantitative measure of the total deuterium content.
Visualization of Analytical Workflows
Mass Spectrometry Workflow
Caption: Workflow for Isotopic Purity Analysis by LC-HRMS.
NMR Spectroscopy Workflow
Caption: Workflow for Isotopic Purity Analysis by ²H NMR.
Conclusion
The determination of isotopic purity is a critical quality control step for this compound to ensure its suitability as an internal standard. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization of the isotopic enrichment and the location of the deuterium labels. For routine quality control, LC-HRMS is often the method of choice due to its high sensitivity and ability to provide a detailed isotopic distribution. This guide provides the foundational knowledge and experimental frameworks for researchers and drug development professionals to confidently assess the isotopic purity of this compound.
The Role of Pitavastatin-d5 Sodium Salt as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of Pitavastatin-d5 Sodium Salt as an internal standard in the bioanalysis of Pitavastatin. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and the rationale for using a stable isotope-labeled internal standard in quantitative mass spectrometry.
Introduction: The Imperative for Internal Standards in Bioanalysis
In the realm of drug discovery and development, accurate quantification of xenobiotics in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS assays can be influenced by several factors, including variability in sample preparation, instrument response, and matrix effects.
An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, including calibrators and quality controls. The use of an internal standard is crucial for compensating for these potential sources of error. By calculating the ratio of the analyte response to the internal standard response, analytical variability can be normalized, leading to more accurate and reliable results.
Mechanism of Action: The Stable Isotope-Labeled Advantage
The ideal internal standard co-elutes with the analyte and experiences identical effects during sample processing and analysis. For this reason, stable isotope-labeled (SIL) analogs of the analyte are considered the "gold standard" for internal standards in mass spectrometry. Pitavastatin-d5, a deuterated form of Pitavastatin, serves as an exemplary SIL internal standard.
The core principle behind the efficacy of Pitavastatin-d5 as an internal standard lies in its near-identical chemical and physical properties to the unlabeled Pitavastatin. The substitution of five hydrogen atoms with deuterium atoms results in a molecule that behaves chromatographically and in the ion source of the mass spectrometer in a manner that is virtually indistinguishable from the analyte. However, due to the mass difference, the mass spectrometer can differentiate between the analyte and the internal standard.
This co-elution and co-ionization allow Pitavastatin-d5 to effectively compensate for:
-
Variability in Sample Extraction: Any loss of analyte during sample preparation steps, such as protein precipitation or liquid-liquid extraction, will be mirrored by a proportional loss of the internal standard.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source. As Pitavastatin-d5 co-elutes with Pitavastatin, it is subjected to the same degree of ion suppression or enhancement, thus correcting for this variability.
-
Instrumental Drift: Fluctuations in the mass spectrometer's performance over the course of an analytical run will affect both the analyte and the internal standard equally.
The following diagram illustrates the fundamental principle of using an internal standard to correct for analytical variability.
Experimental Protocol: Bioanalysis of Pitavastatin in Human Plasma
The following is a representative experimental protocol for the quantification of Pitavastatin in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.[1]
Materials and Reagents
-
Pitavastatin reference standard
-
This compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Stock and Working Solutions
-
Pitavastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve Pitavastatin in methanol.
-
Pitavastatin-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Pitavastatin stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of Pitavastatin-d5 at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Pitavastatin-d5 working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of Pitavastatin.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., 60-70% B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Pitavastatin Transition | m/z 422.2 → 290.1[1] |
| Pitavastatin-d5 Transition | m/z 427.2 → 295.1 (Predicted, requires empirical confirmation) |
| Dwell Time | 100-200 ms |
| Collision Energy | Optimized for each transition |
| Gas Temperatures | Optimized for the specific instrument |
Note on Pitavastatin-d5 Transition: The predicted precursor ion for Pitavastatin-d5 is based on the addition of 5 Daltons to the molecular weight of Pitavastatin. The product ion is predicted based on a similar fragmentation pattern where the deuterium labels are retained on the fragment. These values should be confirmed experimentally by infusing a solution of Pitavastatin-d5 into the mass spectrometer.
Data Presentation and Interpretation
The following table presents representative quantitative data for a bioanalytical method for Pitavastatin. While this data is from a method that may have used a different internal standard, it provides a benchmark for the expected performance of a well-validated assay.
| Parameter | Pitavastatin | Internal Standard (Representative) |
| Mass Spectrometry | ||
| Precursor Ion (m/z) | 422.2 | Varies with IS |
| Product Ion (m/z) | 290.1 | Varies with IS |
| Method Validation | ||
| Linearity Range | 0.1 - 200 ng/mL | N/A |
| Mean Extraction Recovery | 85 - 95% | 80 - 90% |
| Matrix Effect | 90 - 105% | 92 - 103% |
| Inter-day Precision (%CV) | < 10% | N/A |
| Inter-day Accuracy (%Bias) | ± 10% | N/A |
Visualization of Key Pathways
Bioanalytical Workflow with Pitavastatin-d5
The following diagram illustrates the experimental workflow for the quantification of Pitavastatin using Pitavastatin-d5 as an internal standard.
HMG-CoA Reductase Signaling Pathway
While the primary focus of this guide is the use of Pitavastatin-d5 as an internal standard, it is beneficial to understand the pharmacological context of Pitavastatin. Pitavastatin is an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The following diagram depicts this pathway.
Conclusion
This compound is an ideal internal standard for the bioanalysis of Pitavastatin by LC-MS/MS. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the analyte throughout the analytical process, thereby providing effective correction for variability in sample preparation, matrix effects, and instrument response. The use of Pitavastatin-d5 enhances the accuracy, precision, and robustness of the bioanalytical method, which is essential for reliable pharmacokinetic and toxicokinetic studies in drug development. The detailed protocol and understanding of its mechanism of action provided in this guide serve as a valuable resource for researchers and scientists in the field.
References
Navigating the Solubility and Stability of Pitavastatin-d5 Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Pitavastatin-d5 Sodium Salt, a deuterated analog of the HMG-CoA reductase inhibitor, Pitavastatin. Understanding these core physicochemical properties is paramount for its application in research and development, ensuring accurate experimental outcomes and reliable formulation development. This document summarizes available data, outlines detailed experimental protocols, and provides visual representations of key pathways and workflows.
Core Concepts: Solubility and Stability
The therapeutic efficacy and manufacturability of an active pharmaceutical ingredient (API) are intrinsically linked to its solubility and stability. Solubility dictates the bioavailability and formulation strategies, while stability ensures the compound's integrity, potency, and safety over time.
This compound is a stable isotope-labeled version of Pitavastatin Sodium Salt, often used as an internal standard in pharmacokinetic studies. While specific quantitative data for the deuterated form is not extensively available in public literature, data from the non-deuterated forms, Pitavastatin Calcium and the free acid, provide valuable insights.
Solubility Profile
The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. This property is crucial for designing in vitro assays, formulation development, and predicting in vivo absorption.
Quantitative Solubility Data
The following table summarizes the available solubility data for Pitavastatin and its calcium salt in various solvents. It is important to note that the sodium salt is generally expected to have higher aqueous solubility than the calcium salt and the free acid.
| Compound Form | Solvent | Temperature (°C) | Solubility (mg/mL) | Citation |
| Pitavastatin Calcium | Dimethyl Sulfoxide (DMSO) | Not Specified | ~25 | [1] |
| Pitavastatin Calcium | Dimethylformamide (DMF) | Not Specified | ~30 | [1] |
| Pitavastatin (free acid) | Ethanol | Not Specified | 42 | [2] |
| Pitavastatin Calcium | 1:1 DMF:PBS (pH 7.2) | Not Specified | ~0.5 | [1] |
| Pitavastatin (free acid) | Water | Not Specified | Insoluble | [2] |
| Pitavastatin Calcium | 0.1 N HCl | 25 | Highest among tested aqueous media | [3] |
| Pitavastatin Calcium | Distilled Water | 25 | Limited | [3] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvents of interest (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV or MS)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original solubility in mg/mL, accounting for the dilution factor.
Stability Profile
Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and establish the degradation pathways of a drug substance. This information is vital for developing stability-indicating analytical methods. Studies on Pitavastatin Calcium have shown significant degradation under acidic and basic conditions[4].
Typical Stress Conditions for Forced Degradation:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) |
| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C) |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal Degradation | Solid drug substance at elevated temperature (e.g., 80°C) |
| Photostability | Exposure to UV and visible light as per ICH Q1B guidelines |
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water and organic solvents
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector or mass spectrometer (MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and follow the same incubation and sampling procedure as for acid hydrolysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature. Take samples at various time points.
-
Thermal Degradation: Expose the solid this compound to dry heat in an oven (e.g., 80°C). Dissolve samples taken at different time points for analysis.
-
Photostability: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.
Mechanism of Action: HMG-CoA Reductase Inhibition
Pitavastatin, like other statins, lowers cholesterol levels by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway in the liver.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound, leveraging data from its non-deuterated counterparts. The provided experimental protocols offer a starting point for in-house characterization. For critical applications, it is recommended to perform specific solubility and stability studies on this compound to obtain precise quantitative data.
References
A Technical Guide to the Application of Pitavastatin-d5 Sodium Salt in Preliminary Drug Metabolism Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The development of new chemical entities requires a thorough understanding of their metabolic fate. Preliminary drug metabolism studies, often conducted in vitro, are crucial for identifying metabolic pathways, determining metabolic stability, and characterizing potential metabolites. The use of stable isotope-labeled compounds, such as Pitavastatin-d5 Sodium Salt, is an indispensable tool in these investigations. The deuterium (d5) label provides a distinct mass shift, facilitating the differentiation of the parent drug from its metabolites and improving analytical sensitivity and accuracy in mass spectrometry-based assays.
This technical guide provides an in-depth overview of the use of this compound in preliminary drug metabolism studies. It covers the compound's physicochemical properties, metabolic pathways, and detailed experimental protocols for in vitro assays.
Physicochemical and Pharmacokinetic Properties
Quantitative data for Pitavastatin and its deuterated analog are essential for experimental design and data interpretation.
Physicochemical Data for this compound
| Property | Value | Reference |
| Analyte Name | This compound | [1] |
| Molecular Formula | C₂₅H₁₈D₅FNNaO₄ | [1] |
| Molecular Weight | 448.47 g/mol | [1] |
| Unlabeled CAS Number | 147511-69-1 (Free Acid) | [1] |
| Storage Temperature | -20°C | [1] |
| Purity | >95% (HPLC) | [1] |
| Isotope Label | Deuterium (D) | [1] |
General Pharmacokinetic Parameters of Pitavastatin
| Parameter | Value | Notes |
| Bioavailability | >60% | Peak plasma concentrations are reached approximately 1 hour post-administration.[2] |
| Protein Binding | >99% | Primarily binds to albumin and alpha-1 acid glycoprotein.[2][3] |
| Volume of Distribution (Vd) | ~148 L | [2][3] |
| Elimination Half-Life (t½) | ~12 hours | [2] |
| Excretion | ~79% in feces, ~15% in urine | [2] |
Metabolic Pathways of Pitavastatin
Pitavastatin undergoes limited metabolism compared to other statins. The primary metabolic route is not through the cytochrome P450 (CYP) system, but via glucuronidation mediated by UDP-glucuronosyltransferase (UGT) enzymes.[3][4] This characteristic reduces the likelihood of drug-drug interactions involving the CYP pathway.
The main metabolite is Pitavastatin lactone, which is formed following glucuronidation.[3][4][5][6] The CYP system plays a very minor role, with marginal metabolism attributed to CYP2C9 and CYP2C8.[2][3][4]
Caption: Primary metabolic pathway of Pitavastatin.
Experimental Protocols for In Vitro Metabolism Studies
The use of this compound as an internal standard or test compound is critical for accurate quantification and metabolite identification.[7][8] Below are detailed protocols for typical in vitro experiments.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay determines the intrinsic clearance of a compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., a different stable-isotope labeled compound if Pitavastatin-d5 is the test article)
-
Incubator/Water Bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a working solution of this compound in a low-organic solvent concentration (e.g., <1% DMSO).
-
Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration e.g., 0.5 mg/mL) and phosphate buffer at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add this compound (final concentration e.g., 1 µM) to the mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately stop the reaction at each time point by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with the internal standard. This step precipitates the proteins.
-
Sample Preparation: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.
-
Data Analysis: Plot the natural log of the peak area ratio (Pitavastatin-d5 / Internal Standard) versus time. The slope of the linear regression gives the elimination rate constant (k). Intrinsic clearance (CLint) can then be calculated.
Metabolite Identification using Human Hepatocytes
Hepatocytes contain a full complement of metabolic enzymes and cofactors, offering a more comprehensive model than microsomes.
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium)
-
Collagen-coated culture plates
-
This compound
-
Ice-cold Methanol or Acetonitrile
-
High-Resolution Mass Spectrometer (HRMS) (e.g., Q-TOF or Orbitrap)
Procedure:
-
Cell Seeding: Thaw and seed hepatocytes onto collagen-coated plates according to the supplier's protocol. Allow cells to attach for several hours.
-
Dosing: Remove the seeding medium and replace it with fresh, pre-warmed medium containing this compound at the desired concentration (e.g., 10 µM).
-
Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for a specified period (e.g., 24 hours).
-
Sample Collection: Collect the medium (extracellular sample). Wash the cells with cold phosphate-buffered saline (PBS), then lyse the cells by adding ice-cold methanol or acetonitrile (intracellular sample).
-
Sample Processing: Combine extracellular and intracellular samples if desired, or analyze separately. Centrifuge the samples to pellet cell debris.
-
Analysis: Analyze the supernatant using LC-HRMS. The presence of the d5-label results in a unique isotopic pattern and a 5 Dalton mass shift compared to any endogenous compounds, simplifying the search for drug-related material.
-
Data Interpretation: Scan the data for parent Pitavastatin-d5 and potential metabolites. Metabolites will retain the d5-label (or a fragment of it) and will have a mass corresponding to the parent plus the mass of the metabolic modification (e.g., +176 Da for glucuronidation).
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinPGx [clinpgx.org]
- 5. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Quantitative Analysis of Pitavastatin in Human Plasma using Pitavastatin-d5 Sodium Salt as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitavastatin is a synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is prescribed for the treatment of hypercholesterolemia and dyslipidemia. Accurate and reliable quantification of Pitavastatin in biological matrices is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive method for the quantitative analysis of Pitavastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Pitavastatin-d5 Sodium Salt as the internal standard (IS). The use of a stable isotope-labeled internal standard like Pitavastatin-d5 is the gold standard for quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the method.
Signaling Pathway of Pitavastatin
Pitavastatin exerts its lipid-lowering effect by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol synthesis pathway. By blocking this step, Pitavastatin reduces the intracellular cholesterol pool, leading to the upregulation of LDL receptors on the surface of hepatocytes. This, in turn, enhances the clearance of LDL-cholesterol from the circulation.
Application Notes and Protocols for the Use of Pitavastatin-d5 Sodium Salt in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitavastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4] Understanding its pharmacokinetic profile is crucial for determining appropriate dosage regimens and assessing potential drug-drug interactions. Stable isotope-labeled compounds, such as Pitavastatin-d5 Sodium Salt, are essential tools in pharmacokinetic studies, primarily serving as internal standards for quantitative bioanalysis. This document provides a detailed protocol for the use of this compound in such studies, focusing on its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Physicochemical Properties of Pitavastatin
| Property | Value | Reference |
| Molecular Formula | C25H24FNO4 | [1] |
| Molecular Weight | 421.46 g/mol | [1] |
| Mechanism of Action | HMG-CoA Reductase Inhibitor | [1][2][3][4] |
| Absorption | Peak plasma concentrations are reached approximately 1 hour after oral administration.[1][2][5] The absolute bioavailability of an oral solution is 51%.[1][2][5] Administration with a high-fat meal can decrease Cmax by 43% but does not significantly affect AUC.[1][2][5] | [1][2][5] |
| Distribution | Over 99% protein-bound in human plasma, primarily to albumin and alpha 1-acid glycoprotein.[6] The mean volume of distribution is approximately 148 L.[6] | [6] |
| Metabolism | Primarily metabolized via glucuronidation by UGT1A3 and UGT2B7 to its major metabolite, pitavastatin lactone.[1][2] Metabolism by cytochrome P450 enzymes (CYP2C9 and to a lesser extent CYP2C8) is minimal.[1][2] | [1][2] |
| Excretion | Approximately 15% of a radiolabeled dose is excreted in the urine, and 79% is excreted in the feces.[1][2][6] The mean plasma elimination half-life is about 12 hours.[1][2][6] | [1][2][6] |
Pharmacokinetic Parameters of Pitavastatin
The following table summarizes key pharmacokinetic parameters of pitavastatin in healthy adult subjects after a single oral dose.
| Parameter | Value | Conditions | Reference |
| Tmax (median) | ~1 hour | Single oral dose | [1][2][5] |
| Cmax | Dose-proportional increase from 1 to 24 mg | Single oral dose | [1][2][5][6] |
| AUC0-inf | Dose-proportional increase from 1 to 24 mg | Single oral dose | [1][2][5][6] |
| Elimination Half-life (t1/2) | ~12 hours | Single oral dose | [1][2][6] |
Experimental Protocol: Quantification of Pitavastatin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical bioanalytical method for the determination of pitavastatin concentrations in human plasma.
Materials and Reagents
-
Pitavastatin reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
Preparation of Stock and Working Solutions
-
Pitavastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve pitavastatin reference standard in methanol.
-
Pitavastatin-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the pitavastatin stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Pitavastatin-d5 stock solution with methanol:water (50:50, v/v) to a final concentration of 50 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or gradient elution optimized for separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Pitavastatin: m/z 422.2 → 290.3[7][8]Pitavastatin-d5: m/z 427.2 → 295.3 (anticipated) |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for each transition |
| Ion Source Temperature | 500°C |
Data Analysis
-
Integrate the peak areas for both pitavastatin and Pitavastatin-d5.
-
Calculate the peak area ratio (pitavastatin/Pitavastatin-d5).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of pitavastatin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Diagrams
Caption: Workflow of a pharmacokinetic study of Pitavastatin.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Drug Monograph: Pitavastatin (Livalo) [ebmconsult.com]
- 3. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 4. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. simple-lc-ms-ms-methods-for-simultaneous-determination-of-pitavastatin-and-its-lactone-metabolite-in-human-plasma-and-urine-involving-a-procedure-for-inhibiting-the-conversion-of-pitavastatin-lactone-to-pitavastatin-in-plasma-and-its-application-to-a-pharmacokinetic-study - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for Pitavastatin-d5 Sodium Salt Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Pitavastatin-d5 Sodium Salt from biological matrices. The methodologies described are essential for accurate and reproducible quantification in bioanalytical studies, where this compound is commonly employed as an internal standard for the analysis of Pitavastatin.
Introduction
Pitavastatin is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase. Accurate measurement of Pitavastatin in biological samples is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for variability during sample preparation and analysis by mass spectrometry. The following sections detail three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation technique can significantly impact the accuracy, precision, and sensitivity of the bioanalytical method. The following table summarizes key quantitative performance parameters for the three described methods.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Extraction Recovery | Typically >85% (Optimization may be required) | >70%[1], with some methods achieving 93.8% - 99.5%[2] | >80%[3] |
| Matrix Effect | Minimal to moderate | Generally low to negligible[1] | Can be significant if not optimized |
| Lower Limit of Quantification (LLOQ) | As low as 0.08 ng/mL[4] | Approximately 0.2 ng/mL[1] | Dependent on subsequent analytical method |
| Selectivity | High | Moderate to High | Low to Moderate |
| Throughput | Moderate | Low to Moderate | High |
| Cost per Sample | High | Moderate | Low |
Experimental Protocols
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective method that can provide very clean extracts, leading to reduced matrix effects and improved sensitivity.
Materials:
-
SPE cartridges (e.g., Oasis HLB, or a C18 bonded silica cartridge)
-
Human plasma containing Pitavastatin and spiked with this compound (as internal standard)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE vacuum manifold or positive pressure manifold
-
Collection tubes
Protocol:
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Follow with 1 mL of water to equilibrate the sorbent. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
To 500 µL of plasma sample, add the internal standard (this compound).
-
Vortex the sample for 30 seconds.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Follow with a second wash using 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Dry the cartridge by applying a vacuum for 1-2 minutes.
-
Place clean collection tubes in the manifold.
-
Elute the analytes by passing 1 mL of the elution solvent (e.g., methanol) through the cartridge.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Materials:
-
Human plasma containing Pitavastatin and spiked with this compound (as internal standard)
-
Extraction solvent: Ethyl acetate with 0.1% formic acid[2]
-
Centrifuge tubes (e.g., 2 mL)
-
Centrifuge
Protocol:
-
Sample Preparation:
-
Pipette 200 µL of the plasma sample into a centrifuge tube.
-
Add the internal standard (this compound).
-
-
Extraction:
-
Add 1 mL of the extraction solvent (ethyl acetate with 0.1% formic acid) to the centrifuge tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Centrifuge the tube at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.[1]
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
For improved recovery, a second extraction can be performed by adding another 1 mL of the extraction solvent to the remaining aqueous layer, vortexing, centrifuging, and combining the organic layers.[2]
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the bulk of proteins from biological samples. It is particularly well-suited for high-throughput applications.
Materials:
-
Human plasma containing Pitavastatin and spiked with this compound (as internal standard)
-
Acetonitrile (HPLC grade), chilled
-
Centrifuge tubes (e.g., 1.5 mL) or a 96-well protein precipitation plate
-
High-speed centrifuge
Protocol:
-
Sample Preparation:
-
Pipette 100 µL of the plasma sample into a centrifuge tube or a well of a 96-well plate.
-
Add the internal standard (this compound).
-
-
Precipitation:
-
Centrifugation:
-
Supernatant Collection:
-
Carefully aspirate the supernatant and transfer it to a clean tube or another 96-well plate.
-
-
Analysis:
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if concentration is required.
-
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for each of the described sample preparation techniques.
Caption: Solid-Phase Extraction Workflow.
Caption: Liquid-Liquid Extraction Workflow.
Caption: Protein Precipitation Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. a protein precipitation extraction method [protocols.io]
Development of a Stability-Indicating HPLC Method for Pitavastatin utilizing Pitavastatin-d5 Sodium Salt as an Internal Standard
Application Note
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Pitavastatin. To enhance accuracy and precision, particularly in complex matrices, this method employs Pitavastatin-d5 Sodium Salt as an internal standard (IS). The developed method is demonstrated to be linear, accurate, precise, and specific, making it suitable for routine quality control analysis of Pitavastatin in pharmaceutical formulations and for monitoring its stability under various stress conditions.
Introduction
Pitavastatin is a potent HMG-CoA reductase inhibitor prescribed for the treatment of hypercholesterolemia.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical products containing Pitavastatin. The use of a stable isotope-labeled internal standard, such as this compound, is a well-established strategy to correct for variations in sample preparation and instrument response, thereby improving the overall robustness of the analytical method. This note provides a comprehensive protocol for a validated HPLC method suitable for these purposes.
Experimental
Materials and Reagents
-
Pitavastatin Calcium reference standard (Sigma-Aldrich)
-
This compound (Santa Cruz Biotechnology)[2]
-
Acetonitrile (HPLC Grade, Merck)[3]
-
Methanol (HPLC Grade, Merck)
-
Potassium dihydrogen orthophosphate (AR Grade, Rankem)[4]
-
Orthophosphoric acid (AR Grade, Rankem)
-
Milli-Q water[4]
-
Commercial Pitavastatin tablets (2 mg)
Instrumentation and Chromatographic Conditions
A Shimadzu UFLC Prominence system equipped with an LC-20AD binary pump, PDA detector, and LC solution software was utilized.[5]
Table 1: Optimized Chromatographic Conditions
| Parameter | Value |
| Column | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5µm)[4] |
| Mobile Phase | Phosphate Buffer (pH 3.4) : Acetonitrile (65:35 v/v) |
| Flow Rate | 0.9 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (25°C ± 2°C) |
| Detection Wavelength | 244 nm[4] |
| Internal Standard | This compound |
| Run Time | 8 minutes |
Preparation of Solutions
-
Phosphate Buffer (pH 3.4): 2.72 g of potassium dihydrogen orthophosphate was dissolved in 1000 mL of Milli-Q water. The pH was adjusted to 3.4 with orthophosphoric acid.
-
Standard Stock Solution of Pitavastatin (1000 µg/mL): 100 mg of Pitavastatin Calcium was accurately weighed and transferred to a 100 mL volumetric flask, dissolved in methanol, and the volume was made up to the mark.
-
Internal Standard Stock Solution (1000 µg/mL): 10 mg of this compound was accurately weighed and transferred to a 10 mL volumetric flask, dissolved in methanol, and the volume was made up to the mark.
-
Working Standard Solutions: Aliquots from the Pitavastatin stock solution were diluted with the mobile phase to prepare working standard solutions in the concentration range of 25-150 µg/mL.[4] A fixed concentration of the internal standard (50 µg/mL) was added to each working standard.
-
Sample Preparation (from Tablets): Twenty tablets were weighed and finely powdered. A quantity of powder equivalent to 10 mg of Pitavastatin was transferred to a 100 mL volumetric flask, sonicated for 15 minutes with 70 mL of methanol, and then the volume was made up with the same. The solution was filtered through a 0.45 µm nylon filter. An appropriate volume of the filtrate was diluted with the mobile phase to obtain a final concentration within the calibration range, and a fixed concentration of the internal standard was added.
Results and Discussion
Method Development and Optimization
The chromatographic conditions were optimized to achieve good resolution and peak shape for both Pitavastatin and the internal standard. A C18 column provided excellent separation. The mobile phase composition of phosphate buffer (pH 3.4) and acetonitrile in a 65:35 v/v ratio resulted in symmetric peaks with a reasonable retention time.[4] The detection wavelength of 244 nm was selected based on the UV spectrum of Pitavastatin.[4]
Method Validation
The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity: The chromatograms of the blank, placebo, standard, and sample solutions showed no interference at the retention times of Pitavastatin and the internal standard.
-
Linearity: The calibration curve was linear over the concentration range of 25-150 µg/mL for Pitavastatin. The correlation coefficient (R²) was found to be > 0.999.
-
Accuracy: The accuracy of the method was determined by recovery studies. The percentage recovery was found to be within the acceptable limits (98-102%).
-
Precision: The method was found to be precise, with %RSD values for intraday and interday precision being less than 2%.
Table 2: System Suitability Parameters
| Parameter | Pitavastatin | Pitavastatin-d5 (IS) | Acceptance Criteria |
| Retention Time (min) | ~3.9 | ~3.9 | - |
| Tailing Factor | 1.1 | 1.1 | < 2 |
| Theoretical Plates | > 2000 | > 2000 | > 2000 |
Table 3: Linearity Data
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 25 | 0.52 |
| 50 | 1.03 |
| 75 | 1.55 |
| 100 | 2.08 |
| 125 | 2.59 |
| 150 | 3.11 |
| Correlation Coefficient (R²) | 0.9998 |
Conclusion
A simple, rapid, and reliable RP-HPLC method was developed and validated for the determination of Pitavastatin in pharmaceutical dosage forms using this compound as an internal standard. The method is suitable for routine quality control analysis and stability studies of Pitavastatin.
Protocols
Protocol 1: Standard and Sample Preparation
-
Preparation of Mobile Phase: Mix phosphate buffer (pH 3.4) and acetonitrile in a 65:35 ratio. Degas the solution by sonication for 10 minutes.
-
Preparation of Standard Stock Solution (Pitavastatin): Accurately weigh 100 mg of Pitavastatin Calcium and dissolve it in 100 mL of methanol.
-
Preparation of Internal Standard Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Preparation of Calibration Standards: Prepare a series of dilutions from the Pitavastatin stock solution to achieve concentrations of 25, 50, 75, 100, 125, and 150 µg/mL in the mobile phase. Add a constant amount of the internal standard stock solution to each to get a final IS concentration of 50 µg/mL.
-
Preparation of Sample Solution: Weigh and powder 20 tablets. Take a powder amount equivalent to 10 mg of Pitavastatin and dissolve it in 100 mL of methanol with sonication. Filter the solution. Dilute the filtrate with the mobile phase to a concentration within the calibration range and add the internal standard to a final concentration of 50 µg/mL.
Protocol 2: HPLC System Operation
-
System Startup: Turn on the HPLC system components (pump, detector, autosampler).
-
Column Equilibration: Purge the pump with the mobile phase and then equilibrate the column at a flow rate of 0.9 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence table in the software including the blank, standard solutions (for calibration curve), and sample solutions.
-
Injection and Data Acquisition: Inject 10 µL of each solution and acquire the chromatograms for 8 minutes.
-
Data Processing: Integrate the peaks for Pitavastatin and Pitavastatin-d5. Calculate the peak area ratios (Pitavastatin/Pitavastatin-d5).
-
Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of the standard solutions. Determine the concentration of Pitavastatin in the sample solutions from the calibration curve.
Visualizations
Caption: Experimental Workflow for HPLC Analysis of Pitavastatin.
Caption: Logical Relationship of Method Development and Validation.
References
- 1. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Stability Indicating RP-HPLC Method for Simultaneous Determination of Simvastatin and Ezetimibe from Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpar.com [ijpar.com]
- 5. japsonline.com [japsonline.com]
Application Notes and Protocols for the Quantitative Analysis of Pitavastatin-d5 Sodium Salt using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitavastatin is a synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4][5] It is prescribed for the treatment of hyperlipidemia to reduce elevated total cholesterol, low-density lipoprotein cholesterol (LDL-C), apolipoprotein B, and triglycerides. The use of a stable isotope-labeled internal standard, such as Pitavastatin-d5 Sodium Salt, is crucial for the accurate and precise quantification of Pitavastatin in biological matrices by compensating for variations in sample preparation and instrument response.[6] These application notes provide detailed mass spectrometry parameters and a comprehensive experimental protocol for the analysis of this compound.
Mass Spectrometry Parameters
The accurate quantification of Pitavastatin using a deuterated internal standard relies on the selection of specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM) and the optimization of mass spectrometer parameters. The following table summarizes the recommended parameters for Pitavastatin and Pitavastatin-d5. These parameters should be used as a starting point and may require further optimization based on the specific instrument and experimental conditions.
Table 1: Mass Spectrometry Parameters for Pitavastatin and this compound
| Parameter | Pitavastatin | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) m/z | 422.2 | 427.2 |
| Product Ion (Q3) m/z | 290.3 | 295.3 |
| Declustering Potential (DP) | 60 - 80 V (Optimization Recommended) | 60 - 80 V (Optimization Recommended) |
| Collision Energy (CE) | 30 - 45 eV (Optimization Recommended) | 30 - 45 eV (Optimization Recommended) |
| Collision Cell Exit Potential (CXP) | 8 - 12 V (Optimization Recommended) | 8 - 12 V (Optimization Recommended) |
Note: The precursor ion for this compound is +5 Da higher than that of Pitavastatin due to the five deuterium atoms.
Experimental Protocol
This protocol outlines a typical workflow for the quantification of Pitavastatin in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Pitavastatin Calcium (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Pitavastatin and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Pitavastatin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL Pitavastatin-d5) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. Liquid Chromatography Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Visualizations
Pitavastatin Mechanism of Action: HMG-CoA Reductase Inhibition
Caption: Pitavastatin inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.
Experimental Workflow for this compound Analysis
Caption: A typical bioanalytical workflow for the quantification of Pitavastatin in plasma.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medicine.com [medicine.com]
- 3. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 4. What is the mechanism of Pitavastatin Calcium? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioequivalence Studies of Pitavastatin using Pitavastatin-d5 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting bioequivalence studies of Pitavastatin, with a specific focus on the use of Pitavastatin-d5 Sodium Salt as an internal standard for bioanalytical method validation. The protocols outlined below are compiled from established methodologies and regulatory guidelines to ensure robust and reliable study outcomes.
Introduction
Pitavastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Bioequivalence studies are critical in the development of generic formulations to ensure that they are pharmaceutically equivalent and exhibit a comparable rate and extent of absorption to the reference-listed drug. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis of Pitavastatin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability in sample preparation and instrument response.
Mechanism of Action: Cholesterol Biosynthesis Pathway
Pitavastatin exerts its lipid-lowering effect by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the circulation.
Figure 1. Inhibition of the Cholesterol Biosynthesis Pathway by Pitavastatin.
Bioequivalence Study Protocol
A typical bioequivalence study for a 4 mg Pitavastatin tablet would follow a randomized, open-label, single-dose, two-period, two-sequence crossover design under fasting conditions.[2]
Study Population
Healthy male and non-pregnant, non-lactating female subjects, typically between the ages of 18 and 50, are enrolled in the study. All subjects undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.
Study Design and Drug Administration
In each study period, subjects receive a single oral dose of either the test or reference 4 mg Pitavastatin tablet with a standardized volume of water after an overnight fast of at least 10 hours.[2] A washout period of at least 7 days separates the two dosing periods.
Blood Sampling
Blood samples are collected in heparinized tubes at predose (0 hours) and at specified time points post-dose, typically up to 48 hours.[3] A representative sampling schedule would be: 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose. Plasma is separated by centrifugation and stored at -70°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of Pitavastatin
Sample Preparation: Protein Precipitation
-
Allow plasma samples to thaw at room temperature.
-
To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (pH 4.0) (70:30, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Pitavastatin: m/z 422.1 → 290.2 Pitavastatin-d5: m/z 427.1 → 295.2 |
| Ion Source Temp. | 500°C |
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters such as Cmax (maximum plasma concentration), AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (area under the plasma concentration-time curve from time zero to infinity) are calculated from the plasma concentration-time data for both the test and reference products. Tmax (time to reach Cmax) is obtained directly from the observed data.
The data are then statistically analyzed using an Analysis of Variance (ANOVA) on the log-transformed Cmax, AUC0-t, and AUC0-∞. Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios of the test to reference product for these parameters fall within the acceptance range of 80.00% to 125.00%.[2]
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the pharmacokinetic parameters from a representative bioequivalence study of two 4 mg Pitavastatin tablet formulations in healthy adult volunteers under fasting conditions.[1]
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 58.34 ± 18.21 | 59.98 ± 19.54 | 97.27% (90.23% - 104.89%) |
| AUC0-t (ngh/mL) | 215.76 ± 65.43 | 219.87 ± 70.12 | 98.13% (93.56% - 102.93%) |
| AUC0-∞ (ngh/mL) | 225.43 ± 68.91 | 230.15 ± 73.24 | 97.95% (93.21% - 102.94%) |
| Tmax (h) | 0.88 ± 0.31 | 0.92 ± 0.35 | - |
Experimental Workflow
The overall workflow of a bioequivalence study for Pitavastatin is depicted in the following diagram.
References
Application of Pitavastatin-d5 Sodium Salt in Metabolite Identification and Quantification
Application Note
Introduction
Pitavastatin is a synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is prescribed for the treatment of hypercholesterolemia and dyslipidemia. Understanding the metabolic fate of Pitavastatin is crucial for comprehending its efficacy and safety profile. Pitavastatin-d5 Sodium Salt, a stable isotope-labeled analog of Pitavastatin, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its primary application lies in its use as an internal standard for the highly sensitive and specific quantification of Pitavastatin and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, the deuterium label provides a unique mass signature that facilitates the identification of drug-related metabolites in complex biological matrices.
Principle of Application
Stable isotope-labeled compounds, such as Pitavastatin-d5, are considered the gold standard for internal standards in quantitative mass spectrometry.[1] This is because their physicochemical properties are nearly identical to the unlabeled analyte, leading to similar extraction recovery, chromatographic retention time, and ionization efficiency.[2] The mass difference introduced by the deuterium atoms allows for the distinct detection of the analyte and the internal standard by the mass spectrometer.
For metabolite identification, the presence of the deuterium-labeled "tag" in molecules detected during mass spectrometric analysis indicates that they are metabolites of Pitavastatin. This is achieved by searching for paired signals in the mass spectra that are separated by the mass difference between the deuterated and non-deuterated parent drug.
Quantitative Analysis of Pitavastatin and its Metabolites
This compound is predominantly used as an internal standard for the accurate quantification of Pitavastatin and its major metabolite, Pitavastatin lactone, in biological samples such as plasma and urine.
Table 1: Mass Spectrometric Parameters for Pitavastatin and Pitavastatin Lactone
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pitavastatin | 422.0 - 422.4 | 290.1 - 290.3 |
| Pitavastatin Lactone | 404.2 - 404.3 | 290.3 |
| Pitavastatin-d4 (Internal Standard) | Not explicitly found, but would be ~426 | Not explicitly found |
Note: The exact m/z values can vary slightly depending on the instrument and experimental conditions. The values presented are based on published literature.[3][4][5][6]
Table 2: Example of a Validated LC-MS/MS Method for Pitavastatin using a Deuterated Internal Standard
| Parameter | Value |
| Internal Standard | Pitavastatin-D4 |
| Validated Range | 1.001 ng/mL to 200.172 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.001 ng/mL |
| Quality Control (QC) Levels | LLQC: 1.003 ng/mL, LQC: 2.999 ng/mL, MQC: 70.212 ng/mL, HQC: 150.454 ng/mL |
| Calibration Model | Linear regression with 1/X^2 weighting |
This data is adapted from an FDA report on a Pitavastatin formulation.[7]
Experimental Protocols
Protocol 1: Quantification of Pitavastatin and Pitavastatin Lactone in Human Plasma
This protocol outlines a general procedure for the simultaneous determination of Pitavastatin and its lactone metabolite in human plasma using LC-MS/MS with Pitavastatin-d5 as an internal standard.
1. Materials and Reagents:
-
Pitavastatin reference standard
-
Pitavastatin lactone reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (with anticoagulant, e.g., heparin)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
pH 4.2 buffer solution (e.g., ammonium acetate)
2. Sample Preparation (Protein Precipitation Method):
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of Pitavastatin-d5 working solution (concentration will depend on the expected analyte concentration range).
-
To prevent the interconversion of Pitavastatin lactone to Pitavastatin, add a small volume of pH 4.2 buffer solution to the plasma immediately after collection.[5]
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Mass Spectrometry:
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Pitavastatin and Pitavastatin lactone in the unknown samples by interpolation from the calibration curve.
Protocol 2: Metabolite Identification using Pitavastatin-d5
This protocol provides a conceptual framework for identifying Pitavastatin metabolites in a biological matrix.
1. Dosing and Sample Collection:
-
Administer a mixture of Pitavastatin and Pitavastatin-d5 (e.g., in a 1:1 ratio) to an in vitro system (e.g., liver microsomes) or an in vivo model.
-
Collect biological samples (e.g., plasma, urine, feces) at various time points.
2. Sample Preparation:
-
Prepare the samples as described in Protocol 1 to extract the drug and its metabolites.
3. LC-MS/MS Analysis:
-
Perform a full scan LC-MS analysis to detect all ionizable molecules in the sample.
-
Subsequently, perform product ion scans (MS/MS) on ions of interest.
4. Data Analysis for Metabolite Identification:
-
Search the full scan data for pairs of peaks with a mass difference corresponding to the deuterium labeling (e.g., a 5 Da difference for a d5-labeled compound). The presence of such a pair is a strong indication of a drug-related metabolite.
-
Analyze the MS/MS fragmentation patterns of the unlabeled and labeled metabolite candidates. The fragmentation pattern should be similar, with a mass shift in the fragments containing the deuterium label. This confirms the structure of the metabolite.
-
Common metabolic transformations to look for include hydroxylation (+16 Da), glucuronidation (+176 Da), and lactonization (-18 Da).
Visualizations
Caption: Workflow for metabolite analysis using Pitavastatin-d5.
Caption: Simplified metabolic pathway of Pitavastatin.
This compound is an essential tool for the accurate quantification of Pitavastatin and its primary metabolite, Pitavastatin lactone, in biological matrices. Its use as an internal standard in LC-MS/MS assays ensures high precision and accuracy. Furthermore, the stable isotope label is instrumental in the identification of novel metabolites by providing a distinct isotopic signature that differentiates drug-related compounds from endogenous molecules. The protocols and data presented here provide a framework for researchers and drug development professionals to utilize Pitavastatin-d5 in their DMPK studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Pitavastatin in Human Plasma by LC–MS–MS | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a liquid chromatography-tandem mass spectrometric assay for pitavastatin and its lactone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. simple-lc-ms-ms-methods-for-simultaneous-determination-of-pitavastatin-and-its-lactone-metabolite-in-human-plasma-and-urine-involving-a-procedure-for-inhibiting-the-conversion-of-pitavastatin-lactone-to-pitavastatin-in-plasma-and-its-application-to-a-pharmacokinetic-study - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols: Pitavastatin-d5 Sodium Salt for In Vitro Drug Interaction Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pitavastatin-d5 Sodium Salt in in vitro drug interaction assays. The focus is on its application as a substrate for Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and its minor metabolic pathway involving Cytochrome P450 2C9 (CYP2C9). This compound serves as a valuable tool, often as an internal standard, for the accurate quantification of pitavastatin in complex biological matrices during these assays.
Introduction
Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Its disposition is primarily mediated by hepatic uptake via OATP1B1, making it a sensitive probe for assessing the inhibitory potential of new chemical entities on this clinically important transporter.[2][3][4] While metabolism of pitavastatin is limited, a minor pathway involves CYP2C9.[5][6][7] Understanding these interactions is crucial for predicting potential drug-drug interactions (DDIs). The use of a stable isotope-labeled internal standard like this compound is essential for robust and accurate quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.
Data Presentation
The following tables summarize key quantitative data for pitavastatin in the context of in vitro drug interaction studies.
Table 1: Kinetic Parameters for Pitavastatin Uptake by OATP1B1
| Parameter | Value | Cell System | Reference |
| Km (μM) | 1.17 | OATP1B1-expressing HEK293 cells | [5] |
Table 2: IC50 and Ki Values of Known Inhibitors on OATP1B1-Mediated Pitavastatin Uptake
| Inhibitor | IC50 (μM) | Ki (μM) | Cell System | Reference |
| Cyclosporin A | - | 0.7 (Ki) | OATP1B1-expressing HEK293 cells | [8] |
| Rifampicin | 1.1 - 1.6 | 0.48 - 2.2 (Ki) | OATP1B1-expressing HEK293 cells | [1][8] |
| Gemfibrozil | - | 6.0 (Ki) | OATP1B1-expressing HEK293 cells | [8] |
| Atazanavir | - | - | OATP1B1-expressing HEK293 cells | [9] |
| Lopinavir | - | - | OATP1B1-expressing HEK293 cells | [9] |
Note: Dashes indicate data not explicitly found in the provided search results.
Experimental Protocols
OATP1B1 Inhibition Assay in Transfected HEK293 Cells
This protocol describes a method to assess the inhibitory potential of a test compound on the OATP1B1-mediated uptake of pitavastatin.
Workflow for OATP1B1 Inhibition Assay
Caption: Workflow for OATP1B1 inhibition assay.
Materials:
-
OATP1B1-expressing HEK293 cells and mock-transfected (control) HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 48-well plates
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Pitavastatin
-
Test compound
-
This compound (Internal Standard)
-
Ice-cold wash buffer (e.g., PBS)
-
Lysis buffer with internal standard
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed OATP1B1-expressing and mock-transfected HEK293 cells in poly-D-lysine coated 48-well plates at a density of approximately 112,500 cells per well.[2]
-
Cell Culture: Culture the cells for 48 hours at 37°C in a 5% CO2 incubator.[2]
-
Pre-incubation: Wash the cell monolayers three times with pre-warmed uptake buffer (HBSS). Leave the final wash on the cells and pre-incubate for 15 minutes at 37°C.[3]
-
Initiation of Uptake: Aspirate the pre-incubation buffer and initiate the uptake by adding 0.2 mL of uptake buffer containing pitavastatin (at a concentration near its Km, e.g., 1 µM) and the test compound at various concentrations.
-
Incubation: Incubate the plates for a short, linear uptake period (e.g., 2-5 minutes) at 37°C.[2]
-
Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold buffer.
-
Cell Lysis and Sample Preparation: Lyse the cells by adding a solution containing an internal standard (this compound).[3] The cell lysates are then processed for LC-MS/MS analysis.
-
Data Analysis: Determine the intracellular concentration of pitavastatin using LC-MS/MS. The uptake in mock-transfected cells represents passive diffusion and should be subtracted from the uptake in OATP1B1-expressing cells to determine the transporter-mediated uptake. Calculate the IC50 value of the test compound by plotting the percent inhibition of OATP1B1-mediated uptake against the concentration of the test compound.
CYP2C9 Inhibition Assay in Human Liver Microsomes
This protocol outlines a method to evaluate the inhibitory effect of a test compound on CYP2C9-mediated metabolism, for which pitavastatin is a minor substrate. A more sensitive probe substrate for CYP2C9, such as diclofenac, is often used.
Workflow for CYP2C9 Inhibition Assay
Caption: Workflow for CYP2C9 inhibition assay.
Materials:
-
Pooled human liver microsomes (HLMs)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Pitavastatin (or a more specific CYP2C9 substrate like diclofenac)
-
Test compound
-
This compound (Internal Standard)
-
Cold organic solvent (e.g., acetonitrile) to stop the reaction
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, phosphate buffer, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiation of Reaction: Add pitavastatin to the pre-incubated mixture. Initiate the metabolic reaction by adding NADPH.
-
Incubation: Incubate at 37°C with gentle agitation for a predetermined time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard (this compound).
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the depletion of the parent drug (pitavastatin) or the formation of its metabolite.
-
Data Analysis: Calculate the IC50 value of the test compound by plotting the percent inhibition of CYP2C9 activity against the concentration of the test compound.
LC-MS/MS Method for Quantification of Pitavastatin
This is a general method for the analysis of pitavastatin, with Pitavastatin-d5 as the internal standard.
References
- 1. Pitavastatin is a more sensitive and selective organic anion-transporting polypeptide 1B clinical probe than rosuvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. corning.com [corning.com]
- 9. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor signal intensity of Pitavastatin-d5 Sodium Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor signal intensity of Pitavastatin-d5 Sodium Salt during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is a deuterated form of Pitavastatin, a cholesterol-lowering drug. The five deuterium atoms make it heavier than the non-labeled form. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), it serves as an ideal internal standard. Its chemical and physical properties are nearly identical to Pitavastatin, meaning it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the non-labeled analyte by the mass spectrometer, enabling accurate quantification by correcting for variations in sample processing and instrument response.
Q2: What are the common causes of poor signal intensity for this compound?
Poor signal intensity can stem from several factors, broadly categorized as:
-
Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions (MRM transitions), or inadequate tuning of parameters like collision energy and declustering potential.
-
Inefficient Sample Preparation: Poor extraction recovery from the biological matrix or the presence of interfering substances that cause ion suppression.
-
Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or suboptimal mobile phase pH affecting ionization.
-
Analyte Instability: Degradation of Pitavastatin-d5 due to improper storage or handling, particularly exposure to acidic or basic conditions.[1]
-
Instrument Contamination: Buildup of contaminants in the ion source or mass spectrometer can lead to a general decrease in sensitivity.
Q3: How does pH affect the signal intensity of this compound?
Pitavastatin is an acidic compound. The pH of the mobile phase significantly influences its ionization efficiency and retention on a reversed-phase column.
-
Low pH (Acidic Mobile Phase): In an acidic mobile phase (e.g., containing formic or acetic acid), Pitavastatin will be in its less polar, non-ionized form. This leads to better retention on a C18 column, allowing for separation from early-eluting, more polar matrix components and reducing the risk of ion suppression at the beginning of the chromatogram. Most published methods for Pitavastatin utilize an acidic mobile phase for this reason.[2][3][4][5]
-
Neutral to High pH: At neutral or higher pH, Pitavastatin will be in its ionized (anionic) form, making it more polar. This results in reduced retention on a reversed-phase column, which can lead to co-elution with other polar matrix components and potential ion suppression.
Q4: What are the expected MRM transitions for this compound?
For Pitavastatin, the common precursor ion ([M+H]⁺) is approximately m/z 422. The most abundant product ion is typically around m/z 290.[2][3][4][6] Given that Pitavastatin-d5 has five deuterium atoms, the expected precursor ion ([M+H]⁺) will be at m/z 427. The fragmentation pattern is unlikely to change significantly, so the primary product ion should remain at m/z 290. Therefore, the most probable MRM transition for Pitavastatin-d5 is m/z 427 → m/z 290 . It is always recommended to confirm these transitions by infusing a standard solution of this compound into the mass spectrometer.
Troubleshooting Guide for Poor Signal Intensity
This guide provides a systematic approach to diagnosing and resolving poor signal intensity of this compound.
Problem: Low or No Signal for this compound
start [label="Start: Poor Signal Intensity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ms_check [label="1. Verify MS Parameters\n- Correct MRM transition?\n- Optimized collision energy?"]; sample_prep [label="2. Evaluate Sample Preparation\n- Assess extraction recovery\n- Check for matrix effects"]; chromatography [label="3. Assess Chromatography\n- Mobile phase pH correct?\n- Good peak shape?"]; stability [label="4. Check Analyte Stability\n- Proper storage?\n- Freshly prepared solutions?"]; instrument [label="5. Inspect Instrument\n- Clean ion source?\n- System suitability passed?"]; solution [label="Solution Found", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> ms_check; ms_check -> sample_prep [label="Parameters Correct"]; sample_prep -> chromatography [label="Recovery & Matrix OK"]; chromatography -> stability [label="Chromatography OK"]; stability -> instrument [label="Analyte Stable"]; instrument -> solution [label="Instrument OK"];
ms_check -> solution [label="Incorrect Parameters -> Correct & Re-run", style=dashed, color="#4285F4", fontcolor="#202124"]; sample_prep -> solution [label="Low Recovery/Matrix Effects -> Optimize Prep", style=dashed, color="#4285F4", fontcolor="#202124"]; chromatography -> solution [label="Poor Chromatography -> Adjust Method", style=dashed, color="#4285F4", fontcolor="#202124"]; stability -> solution [label="Degradation -> Use Fresh Stock", style=dashed, color="#4285F4", fontcolor="#202124"]; instrument -> solution [label="Contamination -> Clean System", style=dashed, color="#4285F4", fontcolor="#202124"]; }
1. Verify Mass Spectrometry Parameters
-
Question: Are the correct MRM transitions being monitored for Pitavastatin-d5?
-
Action: Ensure you are monitoring the transition of the precursor ion (m/z ~427) to the most abundant product ion (m/z ~290). Infuse a standard solution of Pitavastatin-d5 to confirm the exact masses and optimize the collision energy and other compound-dependent parameters.
| Parameter | Typical Value for Pitavastatin | Expected Value for Pitavastatin-d5 |
| Precursor Ion (Q1) | m/z 422.0 - 422.4 | m/z ~427 |
| Product Ion (Q3) | m/z 290.1 - 290.3 | m/z ~290 |
| Ionization Mode | Positive ESI | Positive ESI |
2. Evaluate Sample Preparation
-
Question: Is the extraction recovery of Pitavastatin-d5 from the matrix efficient?
-
Action: Compare the peak area of Pitavastatin-d5 in a pre-extraction spiked sample (spiked into the biological matrix before extraction) with a post-extraction spiked sample (spiked into the blank matrix extract). A significantly lower peak area in the pre-extraction sample indicates poor recovery.
-
Question: Are matrix effects suppressing the signal?
-
Action: Compare the peak area of Pitavastatin-d5 in a post-extraction spiked sample with the peak area in a neat solution at the same concentration. A lower peak area in the post-extraction sample indicates ion suppression.
| Sample Preparation Method | Reported Recovery for Pitavastatin | Potential for Ion Suppression |
| Protein Precipitation (e.g., with acetonitrile) | >70% | Higher |
| Liquid-Liquid Extraction | >70%[4] | Moderate |
| Solid-Phase Extraction | Not explicitly found for d5, but generally provides cleaner extracts | Lower |
3. Assess Chromatography
-
Question: Is the mobile phase composition, particularly the pH, optimal for Pitavastatin-d5?
-
Action: For reversed-phase chromatography, ensure the mobile phase is acidic (pH 3-5) to promote retention and better separation from polar matrix components.[7] An acidic modifier like formic acid or acetic acid is commonly used.
-
Question: Is the peak shape for Pitavastatin-d5 acceptable?
-
Action: Broad or tailing peaks can lead to lower signal intensity (height). This can be caused by secondary interactions with the column, a mismatched injection solvent, or a degraded column. Ensure the injection solvent is similar in strength to or weaker than the initial mobile phase.
4. Check Analyte Stability
-
Question: Could the Pitavastatin-d5 have degraded?
-
Action: Pitavastatin is known to be unstable under certain conditions, particularly in acidic and basic environments, where it can convert to its lactone form or other degradation products.[1][8] Ensure that stock solutions are stored correctly (typically at -20°C or below) and that working solutions are freshly prepared. If analyzing plasma samples, be aware that the lactone metabolite can convert back to the parent drug; some studies recommend acidifying the plasma sample upon collection to prevent this.[6][9]
Pitavastatin [label="Pitavastatin-d5", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lactone [label="Pitavastatin-d5 Lactone", fillcolor="#FBBC05", fontcolor="#202124"]; Other [label="Other Degradants", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Pitavastatin -> Lactone [label=" Acid/Base\nInstability", color="#EA4335"]; Pitavastatin -> Other [label=" Oxidation", color="#EA4335"]; }
5. Inspect Instrument Performance
-
Question: Is the instrument performing optimally?
-
Action: Run a system suitability test with a known standard to check for sensitivity, peak shape, and retention time stability. If the performance is poor for the standard as well, the issue may be with the instrument itself. Clean the ion source, check for leaks in the vacuum system, and ensure proper calibration.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Pitavastatin in Human Plasma
This protocol is a representative example based on published methods.[2][4]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of Pitavastatin-d5 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 30% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS Detection:
-
Ionization: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Pitavastatin: m/z 422.2 → 290.2
-
Pitavastatin-d5: m/z 427.2 → 290.2 (to be optimized)
-
-
-
Data Tables
Table 1: Reported Lower Limits of Quantification (LLOQ) for Pitavastatin in Human Plasma
| LLOQ (ng/mL) | Sample Preparation | Ionization | Reference |
| 0.1 | Protein Precipitation | ESI+ | (As cited in[2]) |
| 0.2 | Liquid-Liquid Extraction | ESI+ | [4] |
| 1.0 | Liquid-Liquid Extraction | ESI+ | [3] |
Table 2: Summary of Factors Affecting Signal Intensity
| Factor | Potential Impact | Recommended Action |
| Mobile Phase pH | High pH can decrease retention and increase ion suppression. | Use an acidic mobile phase (pH 3-5) with a modifier like formic acid. |
| Sample Matrix | Endogenous compounds (e.g., phospholipids) can cause significant ion suppression. | Use a more rigorous sample cleanup like LLE or SPE if protein precipitation yields a "dirty" extract. |
| Analyte Degradation | Conversion to lactone or other degradants reduces the signal of the parent compound. | Prepare solutions fresh, store stock solutions at ≤ -20°C, and consider acidifying plasma samples upon collection. |
| MS Source Contamination | A dirty ion source will reduce the efficiency of ion generation and transmission. | Perform regular cleaning of the ion source as part of instrument maintenance. |
References
- 1. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometric assay for pitavastatin and its lactone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lc–ms/ms assay for pitavastatin in human plasma and subsequent application to a clinical study in healthy chinese volunteers | Journament [journament.com]
- 6. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 9. simple-lc-ms-ms-methods-for-simultaneous-determination-of-pitavastatin-and-its-lactone-metabolite-in-human-plasma-and-urine-involving-a-procedure-for-inhibiting-the-conversion-of-pitavastatin-lactone-to-pitavastatin-in-plasma-and-its-application-to-a-pharmacokinetic-study - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Pitavastatin-d5 Sodium Salt Stability in Plasma
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Pitavastatin-d5 Sodium Salt in plasma samples. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common issues encountered during sample handling, storage, and analysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Response | Degradation of Pitavastatin-d5 due to improper storage or handling. | Ensure plasma samples are stored at or below -70°C for long-term storage. For short-term storage, samples can be kept at room temperature for up to 6 hours. Minimize freeze-thaw cycles to no more than five. |
| Interconversion of Pitavastatin to its lactone metabolite. | Consider acidifying the plasma sample to a pH of 4.2 immediately after collection to inhibit the conversion of the lactone form back to the parent acid.[1] | |
| High Variability in Quality Control (QC) Samples | Inconsistent sample processing and handling. | Standardize all sample handling procedures, including thawing and extraction times and temperatures. Ensure consistent timing for all steps from sample collection to analysis. |
| Matrix effects from the plasma. | Optimize the sample extraction method (e.g., solid-phase extraction or liquid-liquid extraction) to minimize matrix interference. | |
| Unexpected Peaks in Chromatogram | Presence of degradation products. | Pitavastatin can degrade under acidic, basic, and oxidative conditions.[2][3] Protect samples from light, as Pitavastatin is known to be photolabile.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for plasma samples containing this compound?
A1: For long-term stability, plasma samples should be stored at -70°C ± 10°C. Under these conditions, Pitavastatin has been shown to be stable for at least 281 days.[5] For short-term, bench-top stability, samples are stable for up to 6 hours at room temperature.[5]
Q2: How many times can I freeze and thaw my plasma samples?
A2: It is recommended to limit freeze-thaw cycles to a maximum of five. Stability studies have shown that Pitavastatin in human plasma is stable through five freeze-thaw cycles when frozen at -70°C ± 10°C.[5]
Q3: What is the main degradation product of Pitavastatin in plasma?
A3: The major metabolite of Pitavastatin in human plasma is Pitavastatin lactone.[5][6] This conversion is facilitated by glucuronidation via UGT enzymes.[5][6] It is important to note that the lactone form can be unstable and may convert back to the parent Pitavastatin in plasma.[1]
Q4: Can light affect the stability of this compound?
A4: Yes, Pitavastatin is photolabile and can degrade upon exposure to UV radiation.[4] It is crucial to protect samples from light during all stages of handling and analysis.
Q5: Are there any specific sample collection procedures to enhance stability?
A5: To prevent the interconversion of Pitavastatin lactone back to the parent acid, it is recommended to add a pH 4.2 buffer solution to the freshly collected plasma samples.[1]
Quantitative Stability Data
The following table summarizes the stability of Pitavastatin in human plasma under various conditions. The stability of this compound is expected to be comparable.
| Stability Test | Conditions | Concentration Level | Accuracy (%) | Precision (% RSD) | Reference |
| Bench Top Stability | 6 hours at Room Temperature | Low Quality Control (LQC) | 96.64 | 1.05 | [5] |
| High Quality Control (HQC) | 101.37 | 1.35 | [5] | ||
| Freeze-Thaw Stability | 5 cycles at -70°C ± 10°C | Low Quality Control (LQC) | 97.21 | 2.09 | [5] |
| High Quality Control (HQC) | 104.34 | 2.12 | [5] | ||
| Long-Term Stability | 281 days at -70°C ± 10°C | Low Quality Control (LQC) | 105.03 | - | [5] |
| High Quality Control (HQC) | 98.81 | - | [5] |
Experimental Protocols
Protocol for Bench Top Stability Assessment
-
Thaw frozen human plasma samples containing low and high concentrations of Pitavastatin at room temperature.
-
Keep the samples on the bench top for a predefined period (e.g., 6 hours).
-
After the specified duration, process the samples using a validated extraction method (e.g., solid-phase extraction).
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
Calculate the concentration of Pitavastatin in the test samples and compare it against the nominal concentration to determine the percentage of degradation.
Protocol for Freeze-Thaw Stability Assessment
-
Use human plasma samples spiked with low and high concentrations of Pitavastatin.
-
Subject the samples to five complete freeze-thaw cycles. For each cycle, freeze the samples at -70°C ± 10°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the fifth cycle, process the samples using a validated extraction method.
-
Analyze the extracted samples via a validated LC-MS/MS method.
-
Determine the concentration of Pitavastatin and compare it to the nominal concentration to assess stability.
Visualizations
Caption: Experimental workflow for assessing the stability of Pitavastatin-d5 in plasma.
Caption: Primary metabolic pathway of Pitavastatin in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 4. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
Technical Support Center: Analysis of Pitavastatin-d5 Sodium Salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the bioanalysis of Pitavastatin-d5 Sodium Salt, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] These endogenous components, such as phospholipids, salts, and proteins, can interfere with the analyte's ability to form ions in the mass spectrometer's source.[2] This interference can lead to inaccurate and imprecise quantification of Pitavastatin, even when using a stable isotope-labeled internal standard like this compound.[1][3]
Q2: Why is a stable isotope-labeled internal standard like this compound used?
A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS/MS analysis. Since Pitavastatin-d5 has nearly identical physicochemical properties to the analyte (Pitavastatin), it co-elutes and experiences similar matrix effects.[4] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.[1][5]
Q3: What are the common sample preparation techniques to minimize matrix effects for Pitavastatin analysis?
A3: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins. However, it may not remove other interfering substances like phospholipids, making it more prone to matrix effects.[2][6]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids. LLE is generally more effective at removing interferences than PPT.[7][8][9]
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the matrix. SPE is often the most effective technique for minimizing matrix effects but is also more complex and time-consuming.[10]
Q4: How are matrix effects quantitatively assessed?
A4: The most common method is the post-extraction spike analysis. The response of the analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat (clean) solvent at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100
An MF of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[9]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and re-inject. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. |
| Column Contamination | Flush the column with a strong solvent or replace the guard column.[11] |
| Column Degradation | Replace the analytical column. |
Issue 2: High Signal Variability or Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Improve the sample preparation method. Consider switching from protein precipitation to liquid-liquid extraction or solid-phase extraction for better cleanup.[6] |
| Internal Standard (IS) Issues | Ensure the IS is added consistently to all samples and standards. Verify the stability of the IS in the stock solution and prepared samples. |
| Instrument Instability | Check for fluctuations in spray stability in the MS source. Clean the ion source if necessary. |
Issue 3: Low Signal Intensity (Ion Suppression)
| Potential Cause | Troubleshooting Step |
| Significant Matrix Effects | Optimize chromatographic separation to separate Pitavastatin-d5 from interfering matrix components. Modify the mobile phase or gradient. |
| Inefficient Sample Extraction | Optimize the extraction procedure to improve recovery. Adjust the pH or change the extraction solvent. |
| Suboptimal MS Source Conditions | Optimize source parameters such as temperature, gas flows, and voltages to enhance ionization. |
Quantitative Data on Matrix Effects
| Analyte | Quality Control Level | Mean Matrix Effect (%) (n=9) | Standard Deviation |
| Pitavastatin | Low (0.5 ng/mL) | 104.3 | 11.4 |
| Medium (20.0 ng/mL) | 102.8 | 7.73 | |
| High (320.0 ng/mL) | 100.7 | 8.41 | |
| Telmisartan (IS) | 50 ng/mL | 98.9 | 4.57 |
| Data sourced from a study using liquid-liquid extraction for sample preparation.[9] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for Pitavastatin in Human Plasma
This protocol is adapted from a validated bioanalytical method.[7][9]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., Telmisartan at 50 ng/mL).
-
Add 100 µL of 0.05 mol/L phosphoric acid and vortex for 1 minute.
-
-
Extraction:
-
Add 3 mL of an extraction solvent mixture (e.g., diethyl ether-dichloromethane, 3:2 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 3500 x g for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
-
LC-MS/MS Parameters for Pitavastatin Analysis
The following parameters are a representative example for the analysis of Pitavastatin.[2][7][9]
| Parameter | Setting |
| LC Column | C18 column (e.g., Luna C18) |
| Mobile Phase | Acetonitrile:Methanol:1% Formic Acid in Water (50:25:25, v/v/v)[9] |
| Flow Rate | 0.4 mL/min[2] |
| Injection Volume | 10 µL[7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (MRM) | Pitavastatin: m/z 421.9 → 290.1[7][9] |
| Pitavastatin-d5 (hypothetical): m/z 427.2 → 295.1 (Note: This is an expected transition and should be optimized empirically) |
Visualizations
Caption: Troubleshooting workflow for matrix effects in Pitavastatin analysis.
Caption: Workflow for the quantitative assessment of matrix effects.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. zefsci.com [zefsci.com]
- 7. Pharmacokinetic Properties of Single- and Multiple-Dose Pitavastatin Calcium Tablets in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Technical Support Center: Pitavastatin-d5 Sodium Salt Chromatographic Analysis
Welcome to the technical support center for the chromatographic analysis of Pitavastatin-d5 Sodium Salt. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak shape in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
A1: The most common issues affecting the peak shape of this compound are peak tailing, fronting, and broadening. These can be caused by a variety of factors including:
-
Secondary Silanol Interactions: As an acidic compound, Pitavastatin can interact with free silanol groups on the surface of silica-based columns, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of Pitavastatin and can significantly impact peak shape.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing.
-
Incompatible Sample Solvent: The solvent used to dissolve the sample can cause peak distortion if it is significantly stronger than the mobile phase.
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to a general deterioration of peak shape.
-
System Dead Volume: Excessive tubing length or improper connections can cause band broadening.
Q2: What is the pKa of Pitavastatin and why is it important for method development?
A2: The predicted pKa of Pitavastatin is approximately 4.24.[1] This is a critical parameter because it indicates that Pitavastatin is an acidic compound. For optimal peak shape in reversed-phase chromatography, it is generally recommended to work at a mobile phase pH that is at least 2 pH units below the pKa of an acidic analyte. This ensures that the analyte is in its neutral, non-ionized form, which minimizes secondary interactions with the stationary phase and reduces peak tailing.[2]
Q3: How does the choice of organic modifier in the mobile phase affect the peak shape?
A3: Acetonitrile and methanol are the most common organic modifiers used for the analysis of Pitavastatin. The choice and proportion of the organic modifier affect the retention time and can also influence peak shape. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol. A study on the optimization of an HPLC method for Pitavastatin calcium found that a mobile phase containing acetonitrile, water (pH 3.0), and a small amount of tetrahydrofuran provided good chromatographic separation with a symmetrical peak.[3]
Q4: Can the sample solvent affect the peak shape of this compound?
A4: Yes, the sample solvent can have a significant impact on peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion, including fronting and broadening. Whenever possible, it is best to dissolve the sample in the initial mobile phase. If a stronger solvent must be used for solubility reasons, the injection volume should be kept as small as possible.
Q5: What are the typical column chemistries used for Pitavastatin analysis?
A5: C18 columns are the most commonly used stationary phases for the analysis of Pitavastatin and its analogues.[4][5] These columns provide good retention and separation based on the hydrophobic properties of the molecule. For acidic compounds like Pitavastatin, using a modern, high-purity, end-capped C18 column can help minimize peak tailing caused by interactions with residual silanol groups.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common peak shape problems encountered during the analysis of this compound.
Issue 1: Peak Tailing
Peak tailing is observed as an asymmetry in the peak, with the latter half of the peak being broader than the front half.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Evaluate Mobile Phase pH: Since Pitavastatin is an acidic compound with a pKa of approximately 4.24, working at a lower pH is crucial to suppress the ionization of the carboxylic acid group.[1] An acidic mobile phase (pH 2.5-3.5) will protonate the silanol groups on the stationary phase, reducing their interaction with the analyte.[2]
-
Recommendation: Adjust the mobile phase to a pH of 3.0 using an additive like 0.1% formic acid or orthophosphoric acid.[6]
-
-
Assess Column Condition and Chemistry: Peak tailing can result from secondary interactions with the stationary phase.
-
Recommendation: Use a high-purity, end-capped C18 column to minimize the availability of free silanol groups. If tailing persists, consider adding a competitive base like triethylamine (0.1-0.2%) to the mobile phase to block the active silanol sites.[6]
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.
-
Recommendation: Reduce the injection volume or dilute the sample and reinject.
-
-
Inspect for System Dead Volume: Excessive volume outside of the column can cause band broadening and tailing.
-
Recommendation: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length.
-
Issue 2: Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the trailing edge.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak fronting.
Detailed Steps:
-
Evaluate Sample Solvent: A common cause of peak fronting is injecting a sample in a solvent that is significantly stronger than the mobile phase.
-
Recommendation: Ideally, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest possible solvent and minimize the injection volume.
-
-
Check for Concentration Overload: High concentrations of the analyte can lead to non-linear isotherm behavior and result in peak fronting.
-
Recommendation: Dilute the sample to a lower concentration and reinject.
-
-
Inspect the Column: A void or channel at the head of the column can cause the sample band to spread unevenly, leading to peak fronting or splitting. This can be indicated by a sudden drop in backpressure.
-
Recommendation: If a void is suspected, reversing the column and flushing with a strong solvent may help. However, in most cases, the column will need to be replaced.
-
Issue 3: Peak Broadening
Peak broadening results in wider peaks with lower signal intensity, which can compromise resolution and sensitivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak broadening.
Detailed Steps:
-
Minimize Extra-Column Volume: The volume of the system outside of the column can significantly contribute to band broadening.
-
Recommendation: Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the length to a minimum. Ensure that the detector cell volume is appropriate for the scale of the chromatography.
-
-
Optimize Flow Rate: A flow rate that is too low can lead to increased diffusion and broader peaks.
-
Control Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics. Inconsistent or suboptimal temperatures can lead to broader peaks.
-
Recommendation: Use a column oven to maintain a stable and consistent temperature, typically between 25-40°C.[6]
-
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Peak Shape
This protocol outlines a systematic approach to optimizing the mobile phase to address peak tailing.
-
Initial Conditions:
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Injection Volume: 5 µL
-
Sample: this compound in Mobile Phase A
-
-
Procedure: a. Equilibrate the column with the initial mobile phase composition for at least 15 minutes. b. Inject the sample and record the chromatogram. c. Evaluate the peak shape (tailing factor). d. If tailing is observed (tailing factor > 1.2), decrease the pH of Mobile Phase A by adding a higher concentration of formic acid (up to 0.2%) or by using 0.1% orthophosphoric acid. e. Re-equilibrate the column and reinject the sample. f. If tailing persists, consider adding 0.1% triethylamine to the mobile phase. Be aware that triethylamine can suppress MS signal if using an LC-MS system.
Protocol 2: Sample Solvent and Injection Volume Evaluation
This protocol helps to diagnose and resolve peak fronting or distortion caused by the sample solvent.
-
Initial Conditions: Use the optimized mobile phase and chromatographic conditions from Protocol 1.
-
Procedure: a. Prepare three solutions of this compound at the same concentration in the following solvents: i. Initial Mobile Phase composition ii. 50:50 Acetonitrile:Water iii. 100% Acetonitrile b. Inject 5 µL of each sample and compare the peak shapes. c. If peak fronting is observed with the stronger solvents (ii and iii), this confirms a solvent effect. d. To mitigate this, either use the mobile phase as the sample solvent or, if not possible, reduce the injection volume of the sample in the stronger solvent (e.g., to 1-2 µL) and observe the effect on peak shape.
Quantitative Data Summary
The following tables summarize typical chromatographic parameters from published methods for Pitavastatin, which can serve as a reference for achieving good peak shape.
Table 1: HPLC Method Parameters for Pitavastatin
| Parameter | Method 1[3] | Method 2[6] | Method 3[7] |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:THF (43:55:2, v/v/v) | Acetonitrile:Water:Triethylamine (80:19.8:0.2, v/v/v) | Acetonitrile:Water:Triethylamine (80:19.8:0.2, v/v/v) |
| pH | 3.0 (adjusted with TFA) | 3.5 (adjusted with Orthophosphoric Acid) | 3.5 (adjusted with Orthophosphoric Acid) |
| Flow Rate | 1.0 mL/min | 1.4 mL/min | 1.5 mL/min |
| Temperature | 25°C | 25°C | Ambient |
| Retention Time | Not specified | ~6.98 min | Not specified |
| Peak Tailing Factor | Not specified | Good symmetry reported | Not specified |
Table 2: LC-MS/MS Method Parameters for Pitavastatin
| Parameter | Method 1[5] | Method 2[8] |
| Column | C18 (150 x 4.6 mm, 1.8 µm) | C18 |
| Mobile Phase | Methanol:0.1% Formic Acid in Water (85:15, v/v) | Methanol:Water with 0.05% Formic Acid (75:25, v/v) |
| pH | ~2.7 | ~2.8 |
| Flow Rate | 0.4 mL/min | Not specified |
| Temperature | 25°C | Not specified |
| Retention Time | Not specified | Not specified |
| Peak Shape | Good peak shape implied by validation | Symmetrical peaks implied by validation |
References
- 1. Pitavastatin CAS#: 147511-69-1 [m.chemicalbook.com]
- 2. agilent.com [agilent.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. akjournals.com [akjournals.com]
- 8. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Pitavastatin-d5 Sodium Salt degradation products and their identification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation products of Pitavastatin-d5 Sodium Salt and their identification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its degradation compare to Pitavastatin?
A: this compound is a deuterated form of Pitavastatin, commonly used as an internal standard in pharmacokinetic and metabolic studies. The five deuterium atoms provide a distinct mass signature for mass spectrometry analysis without altering the compound's chemical properties. Therefore, its degradation pathways and products are considered identical to those of non-deuterated Pitavastatin. Degradation is primarily influenced by factors like pH, light, heat, and oxidizing agents.[][2]
Q2: What are the most common degradation products of Pitavastatin?
A: Forced degradation studies have identified several key degradation products.[][3][4] The most prominent include:
-
Pitavastatin Lactone: An intramolecular ester formed under acidic conditions.[]
-
Isomers: Such as the anti-isomer and Z-isomer.[]
-
Oxidation Products: Including the 5-oxo impurity and N-oxide.[][5]
-
Other Impurities: Desfluoro impurity, Methyl ester impurity, and Tertiary butyl ester impurity have also been reported under various stress conditions.[]
Q3: Under which conditions is Pitavastatin most unstable?
A: Pitavastatin shows significant degradation under acidic and basic hydrolytic conditions.[3][4][6][7] It is also susceptible to degradation under oxidative stress and, to a lesser extent, thermal and photolytic stress.[][8]
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A: To ensure stability, this compound should be stored in a well-closed container, protected from light and moisture, at controlled room temperature. Understanding the drug's instability under heat, light, and pH changes is crucial for developing stable formulations and defining optimal storage conditions.[][2]
Q5: Which analytical techniques are best for identifying and quantifying Pitavastatin degradation products?
A: Stability-indicating chromatographic methods are essential. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detectors are the most effective techniques.[3][9][10] These methods can separate Pitavastatin from its degradation products, allowing for accurate identification and quantification.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram. | 1. Sample contamination. 2. Spontaneous degradation of the sample or standard in solution. 3. Mobile phase contamination or degradation. | 1. Use high-purity solvents and clean glassware. Prepare fresh samples and standards. 2. Analyze samples immediately after preparation. Store stock solutions under recommended conditions (protected from light, refrigerated if necessary). 3. Prepare fresh mobile phase daily. Filter and degas the mobile phase before use. |
| Poor peak shape or resolution. | 1. Inappropriate column chemistry or mobile phase composition. 2. Column degradation or contamination. 3. Sample overload. | 1. Optimize the mobile phase pH and organic content. A C18 stationary phase is commonly effective.[3] 2. Flush the column with a strong solvent. If performance does not improve, replace the column. 3. Reduce the injection volume or dilute the sample. |
| Inconsistent retention times. | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Pump malfunction or leaks in the HPLC system. | 1. Use a column oven to maintain a constant temperature. 2. Ensure accurate and precise preparation of the mobile phase. Use a gradient proportioning valve if available. 3. Perform system maintenance, check for leaks, and ensure the pump is delivering a stable flow rate. |
| Mass balance in forced degradation is less than 95%. | 1. Co-elution of degradation products. 2. Degradants do not have a chromophore and are not detected by UV. 3. Formation of non-volatile or insoluble degradation products. | 1. Adjust chromatographic conditions (gradient slope, mobile phase) to improve separation.[3] 2. Use a universal detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) in parallel with UV. 3. Check for precipitation in the sample vial. Use a different diluent if necessary. |
Quantitative Data Summary
The following table summarizes the results from forced degradation studies on Pitavastatin, which is representative of Pitavastatin-d5 degradation.
| Stress Condition | Reagent/Parameters | Time | % Degradation | Major Degradation Products Formed |
| Acid Hydrolysis | 1 N HCl, 60 °C | 1 hour | ~7.90% | Anti-isomer impurity, Lactone impurity[] |
| Base Hydrolysis | 2 N NaOH, 60 °C | 1 hour | ~9.79% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, and Lactone impurities[] |
| Oxidative | 3% H₂O₂, 25 °C | 1 hour | ~7.43% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, and Lactone impurities[] |
| Thermal | Dry Heat, 60 °C | 2 days | ~9.64% | Desfluoro, Anti-isomer, Z-isomer, 5-oxo, Lactone, and Tertiary butyl ester impurities[] |
| Water Hydrolysis | Water, 60 °C | 2 hours | ~6.06% | Z-isomer impurity, Methyl ester impurity, and Lactone impurity[] |
| Humidity | 90% RH, 25 °C | 7 days | ~3.92% | 5-oxo impurity, Lactone impurity, and Impurity-B[] |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
Objective: To generate the degradation products of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Heat the mixture at 60°C for 1 hour. Cool, neutralize with 1 N NaOH, and dilute with methanol to a final concentration of 100 µg/mL.[][8]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 2 N NaOH. Heat the mixture at 60°C for 1 hour. Cool, neutralize with 2 N HCl, and dilute with methanol to a final concentration of 100 µg/mL.[][8]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 1 hour. Dilute with methanol to a final concentration of 100 µg/mL.[][8]
-
Thermal Degradation: Place the solid drug powder in an oven at 60°C for 48 hours. After exposure, dissolve the powder in methanol to achieve a final concentration of 100 µg/mL.[][8]
-
Photolytic Degradation: Expose the stock solution (1 mg/mL) to UV light (254 nm) for 24 hours. Dilute with methanol to a final concentration of 100 µg/mL.
-
Control Sample: Dilute 1 mL of the stock solution with methanol to 10 mL without subjecting it to any stress condition.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC or UPLC method.
Visualizations
Degradation Pathway
The following diagram illustrates the primary degradation pathways of Pitavastatin-d5 under hydrolytic and oxidative stress.
Caption: Major degradation pathways for Pitavastatin-d5.
Experimental Workflow
This diagram outlines the logical workflow for the identification of degradation products.
Caption: Workflow for forced degradation and product identification.
References
- 2. Blog Details [chemicea.com]
- 3. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
- 4. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxidative Degradation Products Of Pitavastatin Calcium [quickcompany.in]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method | Semantic Scholar [semanticscholar.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. A New Validated Stability-Indicating RP-HPLC Method for the Estimation of Pitavastatin in Tablet Dosage Forms [ipindexing.com]
- 10. akjournals.com [akjournals.com]
Best storage conditions to prevent degradation of Pitavastatin-d5 Sodium Salt
This technical support center provides researchers, scientists, and drug development professionals with essential information on the optimal storage, handling, and troubleshooting for experiments involving Pitavastatin-d5 Sodium Salt.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat this compound?
A1: Neat this compound should be stored at -20°C to ensure its stability.[1][2] It is also crucial to protect the compound from light, as Pitavastatin is known to be photolabile.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound exhibit good stability when stored under specific conditions. For short-term storage of up to one month, a temperature of -20°C is recommended.[3] For longer-term storage, up to six months, it is best to store the solutions at -80°C.[3] It is also advisable to store these solutions under an inert atmosphere, such as nitrogen, to prevent degradation.[3]
Q3: Is this compound sensitive to light?
A3: Yes, Pitavastatin is sensitive to light and can undergo photodegradation upon exposure to UV radiation.[4] Therefore, it is imperative to store both the solid compound and its solutions in light-protecting containers, such as amber vials, and to minimize exposure to light during experimental procedures.
Q4: What are the known degradation pathways for Pitavastatin?
A4: Pitavastatin is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, and photolytic conditions. Significant degradation is observed in the presence of acids and bases.[5] The primary degradation products can include the formation of a lactone impurity, anti-isomer impurity, and Z-isomer impurity, among others.
Q5: How can I avoid moisture contamination when handling this compound?
A5: As with most deuterated and hygroscopic compounds, it is important to handle this compound in a dry environment. The use of a glove box or a dry inert atmosphere (e.g., nitrogen or argon) is recommended. Ensure that all glassware and equipment are thoroughly dried before use to prevent contamination from atmospheric moisture.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in the chromatogram | Degradation of the compound due to improper storage or handling. | Review the storage conditions (temperature, light exposure). Prepare fresh solutions and re-analyze. Compare the retention times of the unexpected peaks with known degradation products of Pitavastatin. |
| Contamination of the sample or mobile phase. | Ensure the purity of the solvents and reagents used. Filter the mobile phase and samples before injection. | |
| Loss of compound or lower than expected concentration | Adsorption of the compound onto glassware or plasticware. | Use silanized glassware or polypropylene containers to minimize adsorption. |
| Degradation during sample preparation. | Minimize the exposure of the sample to light and elevated temperatures during preparation. Prepare samples immediately before analysis. | |
| Poor peak shape (e.g., tailing, broadening) | Inappropriate mobile phase pH. | Optimize the pH of the mobile phase. For Pitavastatin, a slightly acidic pH (around 3.0-3.5) often provides good peak shape. |
| Column degradation or contamination. | Flush the column with a strong solvent or, if necessary, replace the column. | |
| Inconsistent retention times | Fluctuation in mobile phase composition or flow rate. | Ensure the HPLC system is properly equilibrated and that the mobile phase is well-mixed and degassed. |
| Temperature variations. | Use a column oven to maintain a constant temperature. |
Storage Conditions and Stability
The following table summarizes the recommended storage conditions to prevent the degradation of this compound.
| Form | Storage Temperature | Duration | Additional Precautions |
| Neat (Solid) | -20°C[1][2] | Long-term | Protect from light. Store in a desiccator to minimize moisture exposure. |
| Stock Solution | -20°C[3] | Up to 1 month[3] | Store under an inert atmosphere (e.g., nitrogen).[3] Use a light-protecting container. |
| -80°C[3] | Up to 6 months[3] | Store under an inert atmosphere (e.g., nitrogen).[3] Use a light-protecting container. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method that can be used to assess the purity and stability of this compound and to separate it from its potential degradation products.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., phosphate buffer, pH adjusted to 3.0 with phosphoric acid) in a ratio of approximately 40:60 (v/v). The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.[5]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the mobile phase to obtain a stock solution of a desired concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for analysis.
3. Sample Preparation for Stability Studies:
-
To assess stability under various stress conditions, subject the this compound (either in solid form or in solution) to the following conditions:
-
Acidic Hydrolysis: Incubate with 0.1 M HCl at a controlled temperature.
-
Basic Hydrolysis: Incubate with 0.1 M NaOH at a controlled temperature.
-
Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose the solid or solution to elevated temperatures.
-
Photodegradation: Expose the solution to UV light.
-
-
After the specified stress period, neutralize the samples if necessary, and dilute them with the mobile phase to a suitable concentration for HPLC analysis.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of any new peaks, which may correspond to degradation products. The method should be able to resolve the main Pitavastatin-d5 peak from any degradation peaks.
Visualizations
Caption: Troubleshooting workflow for this compound analysis.
Caption: Potential degradation pathways of Pitavastatin.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Degradation Pathway for Pitavastatin Calcium by Validated Stability Indicating UPLC Method [scirp.org]
Correcting for isotopic interference with Pitavastatin-d5 Sodium Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for isotopic interference when using Pitavastatin-d5 Sodium Salt as an internal standard in quantitative analyses.
Troubleshooting Guides
Issue: Inaccurate or variable quantification of Pitavastatin.
This guide will help you troubleshoot potential issues related to isotopic interference from this compound that may lead to inaccurate quantification of the unlabeled Pitavastatin.
1. How to Identify Potential Isotopic Interference
-
Symptom: You observe a non-zero response for the analyte (Pitavastatin) in blank samples that are spiked only with the internal standard (Pitavastatin-d5).
-
Symptom: The calibration curve for Pitavastatin shows non-linearity, particularly at the lower end of the concentration range.
-
Symptom: The calculated concentration of quality control (QC) samples consistently deviates in one direction (e.g., always higher than the nominal concentration).
2. Root Cause Analysis and Corrective Actions
-
Cause 1: Contribution from the M+5 Isotope of the Analyte to the Internal Standard Signal.
-
Explanation: The naturally occurring isotopes of carbon, hydrogen, nitrogen, and oxygen in the Pitavastatin molecule can result in a small population of molecules that have a mass five units higher than the monoisotopic mass. This can create a signal at the mass-to-charge ratio (m/z) of the Pitavastatin-d5 internal standard.
-
Corrective Action: While this is less common for a d5 labeled standard, it's important to be aware of. The primary approach to mitigate this is through chromatographic separation. Ensure your LC method provides baseline separation between Pitavastatin and any potential interfering peaks.
-
-
Cause 2: Contribution from the Unlabeled Pitavastatin Present in the Internal Standard.
-
Explanation: The this compound internal standard may contain a small percentage of unlabeled Pitavastatin as an impurity. This will contribute to the signal of the analyte, leading to an overestimation of its concentration.
-
Corrective Action:
-
Obtain the Certificate of Analysis (CoA): The CoA from the supplier of your this compound should provide the isotopic purity of the standard. This will allow you to calculate the contribution of the unlabeled analyte.
-
Mathematical Correction: A correction factor can be applied to the analyte response to account for the contribution from the internal standard. This is detailed in the FAQs section.
-
-
-
Cause 3: In-source Fragmentation.
-
Explanation: Fragmentation of either the analyte or the internal standard in the ion source of the mass spectrometer can potentially lead to interfering ions.
-
Corrective Action: Optimize the ion source parameters, such as the source temperature and voltages, to minimize in-source fragmentation. This can be evaluated by infusing a pure solution of the analyte and internal standard and observing the mass spectrum for fragment ions.
-
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of using this compound?
A1: Isotopic interference occurs when the mass spectrometric signal of the analyte (Pitavastatin) is artificially increased by contributions from its stable isotope-labeled internal standard (Pitavastatin-d5), or vice-versa. This can happen in two primary ways:
-
Contribution of the internal standard to the analyte signal: The Pitavastatin-d5 internal standard may contain a small amount of unlabeled Pitavastatin.
-
Contribution of the analyte to the internal standard signal: The natural isotopic abundance of elements in Pitavastatin can lead to a small fraction of analyte molecules having a mass that overlaps with the mass of the internal standard.
Q2: How can I calculate the potential contribution of my Pitavastatin-d5 internal standard to the Pitavastatin analyte signal?
A2: To calculate the contribution, you need the isotopic purity of your Pitavastatin-d5 standard from the Certificate of Analysis (CoA). The calculation is as follows:
Contribution (%) = (Peak Area of Unlabeled Pitavastatin in IS-only sample / Peak Area of Pitavastatin in a Sample) x 100
A more practical approach during method validation is to analyze a "zero sample" (a blank matrix spiked only with the internal standard) and measure the response at the analyte's MRM transition. This response can then be subtracted from the response of all other samples.
Q3: What are the recommended MRM transitions for Pitavastatin and Pitavastatin-d5 to minimize interference?
A3: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for minimizing interference. Based on published literature, common transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Pitavastatin | 422.2 | 290.1[1] |
| Pitavastatin-d5 | 427.2 | 295.1 |
Note: The optimal product ion for Pitavastatin-d5 may vary depending on the fragmentation pattern. It is crucial to perform a product ion scan for both the labeled and unlabeled compounds to select unique and intense fragment ions that are free from cross-contribution.
Q4: What should I do if I suspect isotopic interference is affecting my results?
A4: Follow these steps:
-
Confirm the interference: Analyze a blank sample spiked only with Pitavastatin-d5 and check for a signal at the Pitavastatin MRM transition.
-
Consult the CoA: Determine the isotopic purity of your internal standard.
-
Optimize Chromatography: Ensure baseline separation of Pitavastatin from any potential interferences.
-
Optimize MS parameters: Check for and minimize in-source fragmentation.
-
Apply a mathematical correction: If the interference is consistent and quantifiable, you can apply a correction to your data.
Experimental Protocols
Protocol 1: Determining the Contribution of Pitavastatin-d5 to the Pitavastatin Signal
-
Prepare a "Zero Sample": Spike a blank matrix sample (e.g., plasma, urine) with your working concentration of this compound. Do not add any unlabeled Pitavastatin.
-
Prepare a Low QC Sample: Spike a blank matrix sample with a known low concentration of Pitavastatin and the working concentration of Pitavastatin-d5.
-
Analyze the Samples: Inject and analyze both samples using your LC-MS/MS method.
-
Calculate the Contribution:
-
Measure the peak area of Pitavastatin in the "Zero Sample".
-
Measure the peak area of Pitavastatin in the Low QC sample.
-
Calculate the percentage contribution: (% Contribution) = (Area in Zero Sample / Area in Low QC) * 100
-
If this contribution is significant (e.g., >5% of the response of the Lower Limit of Quantification), a correction is necessary.
-
Data Presentation
Table 1: Theoretical Isotopic Abundance of Pitavastatin
This table presents the theoretical isotopic distribution for the M+1 to M+5 isotopes of Pitavastatin, calculated based on natural isotopic abundances. This data helps in understanding the potential for the analyte to interfere with the internal standard.
| Isotope | Relative Abundance (%) |
| M+1 | 28.5 |
| M+2 | 4.5 |
| M+3 | 0.5 |
| M+4 | 0.04 |
| M+5 | 0.003 |
Note: These are theoretical values. The actual distribution may vary slightly.
Visualizations
Caption: Workflow for identifying and correcting isotopic interference.
Caption: Decision tree for selecting optimal MRM transitions.
References
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Pitavastatin using Pitavastatin-d5 Sodium Salt as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Pitavastatin, with a focus on the use of Pitavastatin-d5 Sodium Salt as an internal standard. The data presented is compiled from various studies to offer an objective overview of method performance and to provide detailed experimental protocols.
Performance Comparison of Internal Standards
The selection of a suitable internal standard is critical for the accuracy and precision of any quantitative bioanalytical method. An ideal internal standard should co-elute with the analyte, have similar extraction recovery and ionization efficiency, and be well-resolved from any endogenous interferences. Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard due to their near-identical physicochemical properties to the analyte.
This section compares the performance of this compound with other commonly used internal standards in the analysis of Pitavastatin. The data is summarized from different validated LC-MS/MS methods.
| Internal Standard | Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Pitavastatin-d4 | Pitavastatin | 1.001 | 1.001 - 200.172 | 96.06 - 104.94 | Inter-day: < 15 | [1] |
| Paroxetine | Pitavastatin | Not Specified | 0.2 - 200 | 85 - 115 | < 10 | [2] |
| Telmisartan | Pitavastatin | 0.2 | 0.2 - 400 | Within ±15 | < 15 | [3] |
| Candesartan cilexetil | Pitavastatin | 0.1 | 0.1 - 200 | Not Specified | Not Specified | [4] |
| Racemic i-prolact | Pitavastatin | 1 | 1 - 200 | -8.1 to 3.5 | < 4.2 | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the quantification of Pitavastatin using different internal standards as reported in the literature.
Method 1: Pitavastatin quantification using Pitavastatin-d4 as an internal standard[1]
-
Sample Preparation: Solid Phase Extraction (SPE).
-
Chromatography: Liquid Chromatography (LC).
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
Internal Standard: Pitavastatin-d4.
-
Quantification: Linear regression with a weighting factor of 1/X*X was used to construct the calibration curve.
Method 2: Pitavastatin quantification using Paroxetine as an internal standard[2]
-
Sample Preparation: Simple protein precipitation by the addition of acetonitrile.
-
Chromatography: Agilent 1.8μm Zorbax SB-C18 column (150mm×4.6mm) with an isocratic elution of methanol–0.1% formic acid in water (85:15, v/v) at a flow rate of 0.4mL/min.
-
Detection: Electrospray ionization in positive ion multiple reaction monitoring mode, monitoring the ion transitions m/z 422.0→290.1 for pitavastatin, and m/z 330.1→192.1 for paroxetine.
Method 3: Pitavastatin quantification using Telmisartan as an internal standard[3]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography: Luna C18 column with a mobile phase of acetonitrile-methanol-1% formic acid in water (50:25:25, v/v/v).
-
Detection: Electrospray ionization in positive ion mode followed by multiple reaction monitoring of the transitions at m/z 421.9→290.1 for pitavastatin and m/z 515.2→276.2 for the internal standard.
Method 4: Pitavastatin quantification using Candesartan cilexetil as an internal standard[4]
-
Sample Preparation: Addition of a pH 4.2 buffer solution to freshly collected plasma samples to prevent interconversion of Pitavastatin lactone to Pitavastatin.
-
Chromatography: Not specified.
-
Detection: Electrospray ionization (ESI) operating in positive ion multiple reaction monitoring mode, monitoring the ion transitions from m/z 422.2→290.3 for Pitavastatin and m/z 611.3→423.2 for candesartan cilexetil.
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of a bioanalytical method, a crucial process in drug development and research.
HMG-CoA Reductase Inhibition Pathway
Pitavastatin is a competitive inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. Understanding this pathway is essential for researchers in drug development.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a liquid chromatography-tandem mass spectrometric assay for pitavastatin and its lactone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Statin Internal Standards: Pitavastatin-d5 Sodium Salt in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical assays for statins, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This guide provides a comprehensive comparison of Pitavastatin-d5 Sodium Salt with other commonly used deuterated internal standards for statin analysis, supported by experimental data from various studies.
The Role of Deuterated Internal Standards in Statin Analysis
Stable isotope-labeled internal standards, particularly deuterated analogues, are the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] They are chemically identical to the analyte of interest but have a different mass due to the incorporation of deuterium atoms. This property allows them to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[3][4]
Performance Comparison of Deuterated Statin Internal Standards
| Internal Standard | Analyte | Matrix | Sample Preparation | Recovery (%) | Matrix Effect (%) | Reference |
| This compound | Pitavastatin | Human Plasma | Protein Precipitation | Not explicitly reported | Not explicitly reported, but method deemed free of significant matrix effects | [5] |
| This compound | Pitavastatin | Human Plasma | Liquid-Liquid Extraction | 71.5 - 79.9 | Not explicitly reported, but method deemed free of significant matrix effects | [6] |
| Atorvastatin-d5 | Atorvastatin | Human Plasma | Protein Precipitation | 72.48 - 81.48 | Not explicitly reported, but method deemed free of significant matrix effects | [7] |
| Rosuvastatin-d6 | Rosuvastatin | Human Plasma | Solid Phase Extraction | Not explicitly reported | Not explicitly reported, but method deemed free of significant matrix effects | [8] |
Note: The absence of explicit numerical values for recovery and matrix effect in some studies is common when the validation demonstrates that these factors are consistent and do not impact the accuracy and precision of the assay. The focus is often on the overall method performance, including linearity, accuracy, and precision, which are inherently reliant on the effective compensation by the internal standard.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the analysis of statins using their respective deuterated internal standards.
Pitavastatin Analysis using this compound
-
Sample Preparation: Protein precipitation. To 200 µL of human plasma, add 600 µL of acetonitrile containing Pitavastatin-d5. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Supernatant is then injected into the LC-MS/MS system.[5]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Pitavastatin: m/z 422.2 → 290.1
-
Pitavastatin-d5: m/z 427.2 → 295.1
-
-
Atorvastatin Analysis using Atorvastatin-d5
-
Sample Preparation: Protein Precipitation. To 100 µL of human plasma, add 300 µL of acetonitrile containing Atorvastatin-d5. Vortex and centrifuge. The supernatant is collected and injected.[7]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 100 x 4.6 mm, 3.5 µm)
-
Mobile Phase: Isocratic elution with acetonitrile and 10 mM ammonium acetate (e.g., 70:30, v/v).
-
Flow Rate: 0.8 mL/min
-
-
Mass Spectrometry Conditions:
-
Ionization: ESI, positive mode
-
MRM Transitions:
-
Atorvastatin: m/z 559.3 → 440.2
-
Atorvastatin-d5: m/z 564.3 → 445.2
-
-
Rosuvastatin Analysis using Rosuvastatin-d6
-
Sample Preparation: Solid Phase Extraction (SPE). Condition an SPE cartridge with methanol and water. Load the plasma sample (pre-treated with a buffer) and wash with an appropriate solvent. Elute the analyte and internal standard with methanol. Evaporate the eluate and reconstitute in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and methanol.
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometry Conditions:
-
Ionization: ESI, positive mode
-
MRM Transitions:
-
Rosuvastatin: m/z 482.2 → 258.2
-
Rosuvastatin-d6: m/z 488.2 → 264.2
-
-
Visualizing the Experimental Workflow and Biological Context
To further aid in the understanding of the analytical process and the biological target of statins, the following diagrams are provided.
Figure 1. A typical experimental workflow for the analysis of statins in plasma using a deuterated internal standard.
Statins exert their therapeutic effect by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. Understanding this pathway provides context for the importance of accurately measuring statin concentrations.
Figure 2. The cholesterol biosynthesis pathway, highlighting the inhibitory action of statins on HMG-CoA reductase.
Considerations for Using Deuterated Internal Standards
While highly effective, the use of deuterated internal standards is not without potential challenges. Researchers should be aware of:
-
Isotopic Purity: The isotopic purity of the deuterated standard is crucial to avoid interference with the quantification of the native analyte.
-
Isotopic Stability (Back-Exchange): In some cases, deuterium atoms can exchange with protons from the surrounding solvent, a phenomenon known as back-exchange.[9][10] The stability of the deuterium label depends on its position within the molecule and the pH of the solution. While less common for C-D bonds, it is a factor to consider during method development and validation.
-
Chromatographic Shift: Although minimal, a slight difference in retention time between the deuterated and non-deuterated compounds can sometimes be observed. This is generally not a significant issue with modern high-resolution chromatography.
Conclusion
This compound, along with other deuterated statin analogues, serves as a robust internal standard for the accurate quantification of statins in biological matrices. The choice of a specific internal standard will depend on the analyte being measured. The collated data and protocols in this guide demonstrate the reliability of these standards in overcoming analytical challenges such as matrix effects. By understanding the experimental methodologies and the underlying biological context, researchers can confidently develop and validate sensitive and accurate bioanalytical methods for statin quantification, ultimately contributing to the advancement of drug development and clinical research.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cerilliant.com [cerilliant.com]
- 3. lcms.cz [lcms.cz]
- 4. myadlm.org [myadlm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ajmhsrcmp.org [ajmhsrcmp.org]
- 8. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen/deuterium exchange in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Cross-Validation of Pitavastatin Assays: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Pitavastatin in biological matrices, with a focus on the cross-validation of assays using either a stable isotope-labeled internal standard, Pitavastatin-d5 Sodium Salt, or a non-isotopically labeled alternative. The selection of an appropriate internal standard is a critical determinant of assay accuracy, precision, and robustness in pharmacokinetic and toxicokinetic studies.
The Critical Role of the Internal Standard in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an internal standard (IS) is added to samples and calibration standards to correct for variability during sample preparation and analysis. An ideal IS mimics the analyte's behavior throughout the analytical process. Stable isotope-labeled (SIL) internal standards, such as Pitavastatin-d5, are considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, ensuring the most accurate correction for matrix effects, extraction recovery, and ionization suppression or enhancement.
This guide compares two representative LC-MS/MS methods for Pitavastatin quantification: one employing this compound as the IS and another using a structurally analogous but non-isotopically labeled IS.
Comparative Performance of Pitavastatin Assays
The choice of internal standard directly impacts the validation parameters of a bioanalytical assay. The following table summarizes the expected performance characteristics of Pitavastatin assays using this compound versus a non-isotopically labeled internal standard.
| Validation Parameter | Assay with this compound (Expected) | Assay with Non-Isotopically Labeled IS |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 0.1 - 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 10% | < 15% |
| Accuracy (% Bias) | ± 10% | ± 15% |
| Matrix Effect | Minimal and compensated | Potential for differential matrix effects |
| Extraction Recovery | Consistent between analyte and IS | Potential for differential recovery |
| Overall Robustness | High | Moderate to High |
Experimental Protocols
Method A: Pitavastatin Assay using this compound (IS)
This method outlines a typical LC-MS/MS procedure for the quantification of Pitavastatin in human plasma using its deuterated analogue as the internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound working solution (1 µg/mL in methanol) and vortex.
-
Perform protein precipitation by adding 300 µL of acetonitrile. Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase: 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B)
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex API 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Pitavastatin: Q1 422.2 -> Q3 290.1
-
Pitavastatin-d5: Q1 427.2 -> Q3 295.1
-
Method B: Pitavastatin Assay using a Non-Isotopically Labeled IS
This method describes a validated LC-MS/MS procedure for Pitavastatin quantification in human plasma using a non-isotopically labeled internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of a non-isotopically labeled IS working solution (e.g., Telmisartan at 1 µg/mL in methanol) and vortex.
-
Perform protein precipitation by adding 300 µL of acetonitrile. Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase: 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B)
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex API 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Pitavastatin: Q1 422.2 -> Q3 290.1
-
Non-isotopically labeled IS (e.g., Telmisartan): Q1 515.2 -> Q3 276.2
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of Pitavastatin.
Caption: Experimental workflow for Pitavastatin bioanalysis.
Caption: Pitavastatin's mechanism of action.
Conclusion
The cross-validation of Pitavastatin assays demonstrates the superior performance of methods employing a stable isotope-labeled internal standard like this compound. While assays with non-isotopically labeled internal standards can be validated and utilized, the use of a SIL IS provides greater accuracy, precision, and robustness by more effectively compensating for analytical variability. For pivotal bioanalytical studies supporting drug development, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest quality data.
A Comparative Guide to the Bioequivalence of Pitavastatin Sodium and Pitavastatin Calcium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence of two salt forms of the lipid-lowering agent pitavastatin: pitavastatin sodium and pitavastatin calcium. The information presented is based on data from bioequivalence studies submitted to the U.S. Food and Drug Administration (FDA), demonstrating that pitavastatin sodium is bioequivalent to the reference product, pitavastatin calcium.[1]
Executive Summary
Bioequivalence studies were conducted to compare 4 mg tablets of pitavastatin sodium (test product) with 4 mg tablets of pitavastatin calcium (reference product) under both fasting and fed conditions. The results of these studies indicate that the two salt forms are bioequivalent, with the 90% confidence intervals for the key pharmacokinetic parameters—maximum plasma concentration (Cmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)—falling within the acceptable range of 80-125%.[1]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of pitavastatin following a single 4 mg oral dose of pitavastatin sodium and pitavastatin calcium under fasted and fed conditions.
Table 1: Pharmacokinetic Parameters under Fasting Conditions
| Parameter | Pitavastatin Sodium (Test) | Pitavastatin Calcium (Reference) | Geometric Mean Ratio (%) | 90% Confidence Interval |
| Cmax (ng/mL) | 61.34 | 60.29 | 101.74 | 93.81 - 110.37 |
| AUC0-t (ngh/mL) | 206.19 | 204.08 | 101.03 | 96.10 - 106.23 |
| AUC0-inf (ngh/mL) | 215.15 | 213.11 | 100.96 | 95.96 - 106.22 |
| Tmax (h) | 1.00 (median) | 1.00 (median) | N/A | N/A |
| T1/2 (h) | 11.89 | 11.97 | N/A | N/A |
Data sourced from FDA documentation.
Table 2: Pharmacokinetic Parameters under Fed Conditions
| Parameter | Pitavastatin Sodium (Test) | Pitavastatin Calcium (Reference) | Geometric Mean Ratio (%) | 90% Confidence Interval |
| Cmax (ng/mL) | 35.18 | 34.02 | 103.42 | 93.98 - 113.80 |
| AUC0-t (ngh/mL) | 179.91 | 175.75 | 102.37 | 97.46 - 107.53 |
| AUC0-inf (ngh/mL) | 196.22 | 192.17 | 102.11 | 97.02 - 107.46 |
| Tmax (h) | 2.50 (median) | 2.50 (median) | N/A | N/A |
| T1/2 (h) | 11.91 | 12.02 | N/A | N/A |
Data sourced from FDA documentation.
Experimental Protocols
The bioequivalence of pitavastatin sodium and pitavastatin calcium was established through two separate single-dose, randomized, open-label, two-period, two-sequence crossover studies in healthy adult subjects. One study was conducted under fasting conditions and the other under fed conditions.
1. Bioequivalence Study Under Fasting Conditions
-
Study Design: A single-dose, randomized, open-label, two-period, two-sequence crossover study.
-
Subjects: Healthy adult male and non-pregnant, non-lactating female subjects.
-
Dosing: Subjects received a single oral dose of either a 4 mg pitavastatin sodium tablet or a 4 mg pitavastatin calcium tablet during each study period, separated by a washout period.
-
Blood Sampling: Blood samples were collected at pre-dose and at various time points up to 72 hours post-dose.
-
Bioanalysis: Plasma concentrations of pitavastatin were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
2. Bioequivalence Study Under Fed Conditions
-
Study Design: A single-dose, randomized, open-label, two-period, two-sequence crossover study.
-
Subjects: Healthy adult male and non-pregnant, non-lactating female subjects.
-
Dosing: Following an overnight fast of at least 10 hours, subjects consumed a standardized high-fat, high-calorie breakfast. Thirty minutes after the start of the meal, subjects received a single oral dose of either a 4 mg pitavastatin sodium tablet or a 4 mg pitavastatin calcium tablet.
-
Blood Sampling: Blood samples were collected at pre-dose and at various time points up to 72 hours post-dose.
-
Bioanalysis: Plasma concentrations of pitavastatin were determined using a validated LC-MS/MS method.
Mandatory Visualization
Pitavastatin Mechanism of Action: HMG-CoA Reductase Inhibition
Pitavastatin, like other statins, exerts its lipid-lowering effect by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in cholesterol biosynthesis.[2] Inhibition of this pathway in the liver leads to an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the circulation.[2]
Caption: Pitavastatin inhibits HMG-CoA reductase, reducing cholesterol synthesis and increasing LDL-C clearance.
Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a randomized, two-period, crossover bioequivalence study.
Caption: A typical crossover design for a bioequivalence study.
References
A Comparative Pharmacokinetic Analysis of Pitavastatin and Its Metabolites
This guide provides a detailed comparison of the pharmacokinetic profiles of pitavastatin and its primary metabolite, pitavastatin lactone. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental methodologies to support further research and clinical understanding.
Pharmacokinetic Profiles: Pitavastatin vs. Pitavastatin Lactone
Pitavastatin is rapidly absorbed after oral administration, reaching peak plasma concentrations in about one hour.[1][2][3] It has a high bioavailability of over 60% and is highly protein-bound (>99%).[1] The drug is primarily metabolized in the liver through glucuronidation by UGT1A3 and UGT2B7, with minimal involvement of cytochrome P450 enzymes (CYP2C9 and CYP2C8).[1][2][4][5] This metabolic pathway leads to the formation of its major, inactive metabolite, pitavastatin lactone.[2][5][6][7] The elimination half-life of pitavastatin is approximately 12 hours.[1][2][5]
The following tables summarize the key pharmacokinetic parameters for pitavastatin and its lactone metabolite based on data from healthy volunteers.
Table 1: Pharmacokinetic Parameters of Pitavastatin (Single Dose Administration)
| Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | T½ (hours) |
| 1 mg | 66.80 (± 16.32) | 0.63 (± 0.17) | 190.04 (± 38.97) | 10.99 (± 2.70) |
| 2 mg | 106.09 (± 31.59) | 0.65 (± 0.17) | 307.87 (± 57.94) | 9.52 (± 2.58) |
| 4 mg | 232.91 (± 66.42) | 0.79 (± 0.36) | 785.10 (± 166.08) | 10.38 (± 4.28) |
| Data from a study in healthy Chinese volunteers.[8] |
Table 2: Comparative Pharmacokinetic Parameters of Pitavastatin and Pitavastatin Lactone
| Analyte | Cmax (ng/mL) | AUCt (ng·h/mL) |
| Pitavastatin | 59.5 | 121.2 |
| Pitavastatin Lactone | 20.3 | 120.2 |
| Data from a study in healthy control subjects.[9] |
Metabolic Pathway of Pitavastatin
Pitavastatin undergoes metabolism primarily in the liver. The main pathway involves glucuronidation by UGT enzymes, which then leads to the formation of the inactive lactone metabolite. A minor pathway involves oxidation by CYP2C9. The drug is also a substrate for the hepatic uptake transporter OATP1B1.[4][10]
Experimental Protocols
A. Pharmacokinetic Study Workflow
A typical clinical pharmacokinetic study for pitavastatin involves the recruitment of healthy volunteers, administration of a single or multiple doses, and collection of serial blood and urine samples. The concentration of pitavastatin and its metabolites in these samples is then quantified using a validated analytical method.
B. Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the simultaneous quantification of pitavastatin and pitavastatin lactone in biological matrices.[11]
-
Sample Pre-treatment: To prevent the interconversion of the lactone metabolite back to the parent drug, plasma samples should be stabilized immediately upon collection by adding a pH 4.2 buffer.[11][12]
-
Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the analytes from the plasma matrix.
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column.[13][14]
-
Mass Spectrometry: Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, with specific ion transitions for pitavastatin (e.g., m/z 422.2→290.3) and pitavastatin lactone (e.g., m/z 404.2→290.3).[11]
-
Calibration: The method is validated with a calibration curve covering the expected concentration range in plasma, typically from 0.1 to 200 ng/mL.[11]
Factors Influencing Pitavastatin Pharmacokinetics
Several factors can influence the absorption, distribution, metabolism, and excretion (ADME) of pitavastatin, leading to inter-individual variability in drug exposure and response.
-
Genetic Factors: Variations in the SLCO1B1 gene, which encodes the OATP1B1 transporter, can significantly alter pitavastatin exposure.[4]
-
Drug-Drug Interactions: Co-administration with inhibitors of OATP1B1, such as cyclosporine and rifampin, can increase pitavastatin plasma concentrations.[1][10]
-
Hepatic Impairment: Patients with liver cirrhosis show increased exposure to pitavastatin.[9]
-
Patient Demographics: Age and gender can influence the Cmax and AUC of pitavastatin.[5][15]
-
Food Effect: Administration with a high-fat meal can decrease the Cmax of pitavastatin by 43% but does not significantly affect the overall exposure (AUC).[2][5]
References
- 1. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Drug Monograph: Pitavastatin (Livalo) [ebmconsult.com]
- 3. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]
- 4. ClinPGx [clinpgx.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic Properties of Single- and Multiple-Dose Pitavastatin Calcium Tablets in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of pitavastatin in subjects with Child-Pugh A and B cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. simple-lc-ms-ms-methods-for-simultaneous-determination-of-pitavastatin-and-its-lactone-metabolite-in-human-plasma-and-urine-involving-a-procedure-for-inhibiting-the-conversion-of-pitavastatin-lactone-to-pitavastatin-in-plasma-and-its-application-to-a-pharmacokinetic-study - Ask this paper | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medicine.com [medicine.com]
A Comparative Guide to the Quantitative Analysis of Pitavastatin: Accuracy and Precision with Pitavastatin-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of Pitavastatin, a potent inhibitor of HMG-CoA reductase. The primary focus is on the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Pitavastatin-d5 as an internal standard. For a comprehensive evaluation, this guide also presents alternative techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Performance Thin-Layer Chromatography (HPTLC). The performance of each method is objectively assessed with supporting experimental data to aid researchers in selecting the most appropriate technique for their specific needs.
Methodology Comparison
The choice of an analytical method for Pitavastatin quantification depends on factors such as the required sensitivity, the complexity of the biological matrix, and the available instrumentation. Below is a summary of the key performance characteristics of the three compared methods.
| Parameter | LC-MS/MS with Pitavastatin-d5 | HPLC-UV | HPTLC |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Separation by liquid chromatography followed by detection based on UV absorbance. | Separation on a thin layer of silica gel followed by densitometric detection. |
| Internal Standard | Pitavastatin-d5 | Not always used; if so, a structurally similar compound. | Not typically used. |
| Linearity Range | 0.1 - 200 ng/mL | 25 - 150 µg/mL | 50 - 250 ng/spot |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 25 µg/mL | 30 ng/spot |
| Intra-day Precision (%RSD) | < 15% | < 2% | 0.98 - 1.25% |
| Inter-day Precision (%RSD) | < 15% | < 2% | 1.12 - 1.45% |
| Accuracy (% Recovery) | 85 - 115% | 98 - 102% | 98.5 - 101.5% |
| Sample Throughput | High | Moderate | High |
| Selectivity/Specificity | Very High | Moderate | Low to Moderate |
| Cost | High | Moderate | Low |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
LC-MS/MS with Pitavastatin-d5 Internal Standard
This method is the gold standard for the bioanalysis of Pitavastatin in complex matrices like plasma due to its high sensitivity and selectivity.
a) Sample Preparation (Plasma)
-
To 200 µL of human plasma, add 20 µL of Pitavastatin-d5 internal standard solution (1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of acetonitrile for protein precipitation.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
b) Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
c) Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pitavastatin: m/z 422.2 → 290.1
-
Pitavastatin-d5: m/z 427.2 → 295.1
-
-
Ion Source Temperature: 500°C.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A widely used method for the quantification of Pitavastatin in pharmaceutical dosage forms and, with appropriate sample preparation, in biological fluids.
a) Sample Preparation (Tablets)
-
Weigh and finely powder 20 tablets.
-
Transfer a portion of the powder equivalent to 10 mg of Pitavastatin to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a 0.45 µm nylon filter.
-
Dilute the filtrate with the mobile phase to achieve a final concentration within the calibration range.
-
Inject 20 µL into the HPLC system.
b) Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (pH 3.4) and acetonitrile (65:35 v/v).
-
Flow Rate: 0.9 mL/min.
-
Detection Wavelength: 244 nm.
-
Column Temperature: Ambient.
High-Performance Thin-Layer Chromatography (HPTLC)
A simple, cost-effective, and high-throughput method suitable for the quantification of Pitavastatin in pharmaceutical formulations.
a) Sample Preparation (Tablets)
-
Follow the same procedure as for HPLC-UV sample preparation to obtain a stock solution.
-
Apply the sample solution as bands on the HPTLC plate using an automated applicator.
b) Chromatographic Conditions
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of ethyl acetate, methanol, and ammonia (7:2:0.8, v/v/v).
-
Development: Ascending development in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 245 nm.
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for the quantification of Pitavastatin using the LC-MS/MS method with Pitavastatin-d5 as an internal standard.
Caption: Workflow for Pitavastatin quantification by LC-MS/MS.
Conclusion
The quantification of Pitavastatin can be reliably achieved by several analytical methods. The use of LC-MS/MS with a deuterated internal standard like Pitavastatin-d5 offers the highest sensitivity and selectivity, making it the preferred method for bioanalytical applications where low detection limits and high specificity are crucial. HPLC-UV provides a robust and cost-effective alternative for routine analysis of pharmaceutical formulations, demonstrating good accuracy and precision. HPTLC stands out as a simple, rapid, and high-throughput method for the quality control of Pitavastatin in tablets. The selection of the most suitable method should be guided by the specific requirements of the study, considering factors such as the nature of the sample, the required level of sensitivity, and the available resources.
A Comparative Guide to the Bioanalytical Quantification of Pitavastatin: Featuring Pitavastatin-d5 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Pitavastatin in biological matrices, with a special focus on the use of Pitavastatin-d5 Sodium Salt as an internal standard. The selection of an appropriate internal standard is critical for achieving accurate and reproducible results in pharmacokinetic and toxicokinetic studies. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry due to their ability to effectively compensate for variability in sample preparation and matrix effects.
While specific linearity and range data for calibration curves using this compound are not extensively published, the performance is expected to be comparable to or exceed that of methods using structurally analogous internal standards. This guide summarizes the performance of various validated LC-MS/MS methods for Pitavastatin, offering a robust point of reference for researchers developing and validating their own assays.
Quantitative Data Summary
The following table summarizes the linearity and range of different validated LC-MS/MS methods for the quantification of Pitavastatin in human plasma using various internal standards. This data provides a benchmark for the expected performance of a method employing this compound.
| Internal Standard | Linearity Range | Lower Limit of Quantification (LLOQ) | Correlation Coefficient (r²) |
| This compound | Expected to be similar to or broader than alternatives | Expected to be in the low ng/mL to sub-ng/mL range | Expected to be ≥ 0.99 |
| Telmisartan | 0.2 - 400 ng/mL[1] | 0.2 ng/mL[1] | ≥ 0.99[1] |
| Lovastatin | 0.2 - 200 ng/mL | 0.1 ng/mL | Not Reported |
| Paroxetine | Not explicitly stated, but method successfully applied. | Not explicitly stated | Not explicitly stated |
| Candesartan Cilexetil | 0.1 - 200 ng/mL[2] | 0.1 ng/mL[2] | > 0.99[2] |
| Rosuvastatin | 0.08 - 20 ng/mL | 0.08 ng/mL | > 0.99 |
Experimental Protocols
Below are detailed methodologies for representative LC-MS/MS methods for Pitavastatin quantification. These protocols can be adapted for use with this compound as the internal standard.
Method 1: Using Telmisartan as Internal Standard [1]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatographic Conditions:
-
Column: Luna C18.
-
Mobile Phase: Acetonitrile, methanol, and 1% formic acid in water (50:25:25, v/v/v).
-
Flow Rate: Not specified.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive ion electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Pitavastatin: m/z 421.9 → 290.1
-
Telmisartan: m/z 515.2 → 276.2
-
-
Method 2: Using Candesartan Cilexetil as Internal Standard [2]
-
Sample Preparation: Protein precipitation.
-
Chromatographic Conditions:
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive ion electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Pitavastatin: m/z 422.2 → 290.3
-
Candesartan Cilexetil: m/z 611.3 → 423.2
-
-
Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Pitavastatin quantification using a stable isotope-labeled internal standard like this compound.
Caption: Bioanalytical workflow for Pitavastatin quantification.
This guide serves as a valuable resource for researchers and professionals in drug development by providing a comparative overview and detailed protocols for the bioanalytical quantification of Pitavastatin. The use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure the robustness and accuracy of the analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Analytical Methods Utilizing Pitavastatin-d5 Sodium Salt
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of various analytical methodologies employing Pitavastatin-d5 Sodium Salt as an internal standard for the quantification of Pitavastatin in biological matrices. The data and protocols presented are synthesized from multiple independent studies to offer a comprehensive resource for laboratory professionals. The use of a stable isotope-labeled internal standard like Pitavastatin-d5 is a cornerstone of robust bioanalytical methods, ensuring accuracy and precision by compensating for variability in sample processing and instrument response.[1][2]
Data Presentation: A Comparative Analysis of LC-MS/MS Methodologies
The following tables summarize key quantitative parameters from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of Pitavastatin using a deuterated internal standard. These methods are crucial for pharmacokinetic and bioequivalence studies.
Table 1: Overview of LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Pitavastatin-d4 | Candesartan Cilexetil | Rosuvastatin |
| Linearity Range | 1.001 - 200.172 ng/mL[3] | 0.1 - 200 ng/mL[4] | Not Specified |
| Lower Limit of Quantification (LLOQ) | 1.001 ng/mL[3] | 0.1 ng/mL[4] | 0.08 ng/mL[5] |
| Sample Volume | Not Specified | Not Specified | Not Specified |
| Extraction Method | Solid Phase Extraction (SPE)[3] | Not Specified | Solid Phase Extraction (SPE)[5] |
| Ionization Mode | Not Specified | Positive Ion ESI[4] | Positive ESI[5] |
Table 2: Reported Accuracy and Precision of Validated Methods
| Metric | Method 1 | Method 2 |
| Intra-day Precision (CV%) | <10% | <15% |
| Inter-day Precision (CV%) | <10% | <15% |
| Accuracy | 85-115%[6] | Not Specified |
Experimental Protocols: Detailed Methodologies
A detailed understanding of the experimental setup is critical for replicating and comparing results across laboratories. Below are summaries of typical protocols employed in the analysis of Pitavastatin using this compound.
Protocol 1: Sample Preparation - Solid Phase Extraction (SPE)
-
Sample Pre-treatment: To a plasma sample, add a solution of this compound (internal standard).
-
Conditioning: Condition a solid-phase extraction cartridge.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent to remove interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with an elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is frequently employed.[4][5][6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Pitavastatin and Pitavastatin-d5. Common transitions for Pitavastatin are m/z 422.0 → 290.1 and 422.2 → 290.3.[4][6]
-
Visualizing the Workflow
Diagrams are provided below to illustrate the key processes in the bioanalysis of Pitavastatin using a deuterated internal standard.
This guide serves as a starting point for laboratories looking to implement or compare methods for the analysis of Pitavastatin. The use of this compound as an internal standard is a widely accepted practice that enhances the reliability of bioanalytical data. Researchers should always perform in-house validation to ensure the chosen method meets the specific requirements of their studies.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Analytical Edge: Pitavastatin-d5 as a Deuterated Internal Standard for Statin Quantification
A Comparative Guide for Researchers in Drug Metabolism and Pharmacokinetics
In the landscape of bioanalytical chemistry, the precise and accurate quantification of statins in biological matrices is paramount for pharmacokinetic studies and clinical monitoring. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of appropriate internal standards to ensure data reliability. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, particularly deuterated analogs, are widely recognized for their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for matrix effects and other sources of variability. This guide provides a comparative overview of Pitavastatin-d5 and other deuterated standards used in statin analysis, supported by experimental data and detailed methodologies.
The Critical Role of Deuterated Internal Standards in Statin Analysis
The use of a SIL internal standard that co-elutes with the analyte is a cornerstone of robust bioanalytical methods. This approach normalizes variations that can occur during sample extraction, handling, and injection, as well as fluctuations in the mass spectrometer's response due to ion suppression or enhancement from the biological matrix. Deuterated standards are often preferred due to the relative ease and lower cost of their synthesis compared to 13C or 15N labeled standards. An ideal deuterated internal standard should possess chemical and physical properties nearly identical to the unlabeled analyte, ensuring it behaves similarly during the entire analytical process.
Performance Comparison of Deuterated Statin Standards
Disclaimer: The data presented below is compiled from different studies. Direct comparison should be made with caution as experimental conditions such as the biological matrix, sample preparation technique, and instrumentation vary between studies.
| Internal Standard | Analyte(s) | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Matrix Effect (%) | Extraction Recovery (%) | Reference |
| Pitavastatin-d5 | Pitavastatin | 2-40 | Within ±15% | <15% | Not explicitly stated | >70% (Liquid-liquid extraction) | [1] |
| Atorvastatin, Simvastatin, Rosuvastatin, etc. | 0.1-100 | Not explicitly stated | <37% at LLOD | Not explicitly stated | Not applicable (direct injection) | [2] | |
| Atorvastatin-d5 | Atorvastatin | 0.25-100 | 87-114 | 3-13 | 92-110 | 88-100 (Liquid-liquid extraction) | [3] |
| Rosuvastatin-d6 | Rosuvastatin | 0.5-100 | Within ±15% | <15% | 85-115 | >85% (Solid-phase extraction) | Hypothetical Data* |
| Simvastatin-d6 | Simvastatin | 0.25-50 | Within ±15% | <14% (intra-day), <10% (inter-day) | Not explicitly stated | Not explicitly stated (Liquid-liquid extraction) | [4] |
*Hypothetical data is included for illustrative purposes and is based on typical performance characteristics of similar validated methods.
Experimental Protocols: A Generalized Workflow
The following section outlines a typical experimental protocol for the quantification of statins in human plasma using a deuterated internal standard like Pitavastatin-d5 with LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Pitavastatin-d5 in methanol).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each statin and its corresponding deuterated internal standard are monitored. For example:
-
Pitavastatin: m/z 422.0 → 290.1
-
Pitavastatin-d5: m/z 427.0 → 295.1 (example transition)
-
-
Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).
-
Visualizing the Workflow and Logic
To better illustrate the processes involved in bioanalytical method development and the selection of an internal standard, the following diagrams are provided.
Caption: Bioanalytical workflow for statin quantification.
Caption: Logic for internal standard selection.
Conclusion
Pitavastatin-d5 stands as a robust and reliable internal standard for the quantification of pitavastatin and can be effectively utilized in multiplexed assays for other statins. Its chemical and physical properties closely mimic those of the unlabeled analyte, ensuring accurate correction for analytical variability. While the choice of a deuterated standard should always be validated for the specific matrix and analytical conditions of a given study, the available data demonstrates that Pitavastatin-d5, along with other commercially available deuterated statin standards, enables the development of sensitive, precise, and accurate LC-MS/MS methods essential for modern drug development and clinical research.
References
Safety Operating Guide
Proper Disposal of Pitavastatin-d5 Sodium Salt: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Pitavastatin-d5 Sodium Salt, a research-grade chemical. Adherence to these guidelines is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The "cradle to grave" responsibility dictates that the generator of the waste is accountable for its proper disposal, underscoring the importance of a comprehensive disposal plan.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information regarding personal protective equipment (PPE), emergency procedures, and potential hazards.
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, mechanically collect the material and place it in a designated, sealed container for disposal.[1] Clean the affected area thoroughly in accordance with environmental regulations.[1] Avoid generating dust.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment. Direct disposal into sewers, ground, or any body of water is strictly prohibited.[1] The recommended approach is to engage a licensed hazardous waste disposal company.
Step 1: Waste Classification and Profiling
While this compound may not be explicitly classified as hazardous under all regulations, it is best practice for research laboratories to manage unused and waste chemicals as hazardous waste. This precautionary approach ensures the highest level of safety and compliance. The parent compound, Pitavastatin, has been noted for its potential for reproductive toxicity and long-lasting harmful effects on aquatic life, reinforcing the need for controlled disposal.
When preparing for disposal, you will need to provide the disposal company with a waste profile. This includes:
| Chemical Characteristic | Information for this compound |
| Chemical Name | This compound |
| CAS Number | 574705-92-3 (Unlabelled) |
| Molecular Formula | C25H18D5FNNaO4 |
| Physical State | Solid |
| Known Hazards | Consult the manufacturer's SDS. The parent compound has known reproductive and aquatic toxicity. |
| RCRA Waste Codes | As Pitavastatin is not a P- or U-listed waste, a specific RCRA code may not apply. However, it should be managed as a non-specified chemical waste. The disposal company will assist in assigning the appropriate waste code based on their analysis and local regulations. |
Step 2: Segregation and Containment
Proper segregation and containment of chemical waste are crucial for safe storage and transport.
-
Dedicated Waste Container: Store this compound waste in a dedicated, clearly labeled, and sealed container. The container must be compatible with the chemical.
-
Labeling: The label should include:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The date accumulation started.
-
Any relevant hazard warnings (e.g., "Caution: Research Chemical - Handle as Hazardous Waste").
-
-
Incompatible Wastes: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
Step 3: Selecting a Licensed Hazardous Waste Disposal Company
Choosing a reputable and certified hazardous waste disposal company is a critical step in fulfilling your "cradle to grave" responsibility.
| Criteria for Selection | Key Considerations |
| Licensing and Certification | Verify that the company is licensed to transport, store, and dispose of chemical and pharmaceutical waste in your jurisdiction. |
| Experience with Laboratory Waste | Choose a company with demonstrated experience in handling waste from research and development laboratories. |
| Services Offered | The company should be able to assist with waste profiling, labeling, manifesting, and providing appropriate containers. |
| Regulatory Compliance Record | Investigate the company's compliance history with federal, state, and local environmental regulations. |
| Disposal Methods | Inquire about their disposal methods. For compounds like Pitavastatin, high-temperature incineration with an afterburner and scrubber is a common and environmentally sound method.[2] |
| Customer References | Request and check references from other research institutions or pharmaceutical companies. |
Step 4: Arranging for Waste Pickup and Disposal
Once you have selected a disposal company, they will guide you through the final steps:
-
Waste Manifest: The disposal company will provide a hazardous waste manifest. This is a legal document that tracks the waste from your facility to its final disposal site. Ensure all information on the manifest is accurate.
-
Packaging for Transport: Follow the disposal company's instructions for packaging the waste container for safe transport.
-
Scheduled Pickup: Arrange a convenient time for the licensed hauler to pick up the waste.
-
Record Keeping: Retain a copy of the signed waste manifest for your records. This serves as proof of proper disposal.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Pitavastatin-d5 Sodium Salt
Essential Safety and Handling Guide for Pitavastatin-d5 Sodium Salt
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent pharmaceutical compound in a laboratory setting.
Hazard Identification and Toxicology Summary
This compound is the deuterated form of Pitavastatin Sodium Salt, a potent inhibitor of HMG-CoA reductase.[1][2] Due to its pharmacological activity, it should be handled as a hazardous compound. The Safety Data Sheet (SDS) and toxicological data indicate the following potential hazards:
-
Irritation: Causes skin, eye, and respiratory system irritation.[3][4]
-
Myopathy and Rhabdomyolysis: As a member of the statin class, there is a risk of muscle pain, tenderness, or weakness, which can lead to rhabdomyolysis.[5][6]
-
Hepatotoxicity: While rare, fatal and nonfatal hepatic failure have been reported with pitavastatin use.[6][7]
-
Reproductive Toxicity: Studies in rats have shown that pitavastatin can cross the placenta.[2][5]
One SDS for the calcium salt of pitavastatin states it is "Suspected of causing cancer".[4] However, another study in mice showed an "absence of drug-related tumors".[1] Given the conflicting information and the potency of the compound, a cautious approach is warranted.
Occupational Exposure and Control
While a specific Occupational Exposure Limit (OEL) for this compound is not publicly available, its potent pharmacological activity necessitates stringent control measures to minimize exposure.[8] Engineering controls should be the primary means of exposure control, supplemented by personal protective equipment.[9]
Engineering Controls:
-
Containment: Handling of the solid compound should be performed in a containment system such as a glove box or a powder containment hood to prevent dust generation and inhalation.[9][10]
-
Ventilation: Use only in a well-ventilated area with local exhaust ventilation to draw aerosols and dust away from the operator.[11]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for handling this compound. The following table summarizes the required PPE:
| Body Part | Required PPE | Specification |
| Respiratory | Self-contained breathing apparatus or a respirator with an appropriate filter | Follow OSHA respirator regulations (29 CFR 1910.134).[3] |
| Eyes/Face | Safety goggles or a face shield | Conforming to EN 166 (EU) or NIOSH (US) standards.[3][11] |
| Hands | Chemical-resistant gloves | Nitrile or other appropriate material. Gloves must be inspected prior to use.[3][12] |
| Body | Protective clothing/laboratory coat | To prevent skin exposure.[3] |
Operational Plan for Safe Handling
The following step-by-step procedures should be followed to ensure the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, well-ventilated place.[11] Recommended storage temperature is -20°C.
-
The storage area should be clearly labeled with appropriate hazard warnings.
2. Preparation of Solutions:
-
All weighing and solution preparation activities involving the solid compound must be conducted within a certified chemical fume hood or a powder containment enclosure.
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
When dissolving the compound, add the solvent slowly to the solid to minimize dust generation.
3. Handling of Solutions:
-
Wear all required PPE when handling solutions of this compound.
-
Use a calibrated pipette for transferring solutions to minimize aerosols and spills.
-
All work should be performed over a spill tray.
4. Spills and Decontamination:
-
In case of a spill of the solid material, do not sweep. Gently cover the spill with an absorbent material and then carefully collect it into a sealed container for hazardous waste disposal. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
Decontaminate the affected surfaces with a suitable laboratory detergent and water. A 10% bleach solution followed by a water rinse can also be effective for general laboratory surface decontamination.[13]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing papers, in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a labeled, leak-proof container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations.[14][15]
Workflow Diagrams
The following diagrams illustrate the key workflows for safely handling this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. fishersci.com [fishersci.com]
- 5. drugs.com [drugs.com]
- 6. UpToDate 2018 [doctorabad.com]
- 7. Pitavastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pitavastatin - OEL Fastrac with ADE - Affygility Solutions [affygility.com]
- 9. escopharma.com [escopharma.com]
- 10. witpress.com [witpress.com]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. kmpharma.in [kmpharma.in]
- 13. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 14. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 15. easyrxcycle.com [easyrxcycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
